molecular formula C41H83NO4 B15578027 Lipid HTO12

Lipid HTO12

Cat. No.: B15578027
M. Wt: 654.1 g/mol
InChI Key: AXNSKPOIXOXYSH-UHFFFAOYSA-N
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Description

Lipid HTO12 is a useful research compound. Its molecular formula is C41H83NO4 and its molecular weight is 654.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H83NO4

Molecular Weight

654.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl(2-hydroxytetradecyl)amino]octanoate

InChI

InChI=1S/C41H83NO4/c1-4-7-10-13-16-17-18-19-21-26-31-39(44)38-42(36-37-43)35-30-25-20-24-29-34-41(45)46-40(32-27-22-14-11-8-5-2)33-28-23-15-12-9-6-3/h39-40,43-44H,4-38H2,1-3H3

InChI Key

AXNSKPOIXOXYSH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lipid HTO12: A Novel Ionizable Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid HTO12 is a novel, ionizable cationic lipid demonstrating significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure, featuring multiple hydroxyl groups, allows for the formation of stable and highly efficient LNPs at a lower lipid-to-mRNA ratio compared to established lipids like SM-102. This characteristic not only enhances the payload capacity of the LNPs but also potentially improves their safety profile by reducing the required dose of the ionizable lipid. This guide provides a comprehensive overview of this compound, its mechanism of action, available quantitative data, and a detailed look at its application in in vivo gene editing.

Introduction to this compound

This compound is an ionizable lipid with the chemical formula C41H83NO4 and a molecular weight of 654.1 g/mol .[1][2] It is characterized by a pKa of 6.432, a critical parameter that governs its ionization state within different cellular compartments and is central to its mechanism of action.[2][3][4] A key distinguishing feature of this compound is the presence of multiple hydroxyl groups, which is believed to contribute to its enhanced performance in LNP formulations.[5]

Physicochemical Properties of this compound:
PropertyValueReference
Chemical Formula C41H83NO4[1][2]
Molecular Weight 654.1 g/mol [1][2]
CAS Number 3047222-45-4[1][2]
pKa 6.432[2][3][4]
Appearance Colorless to light yellow liquid[1]

Mechanism of Action: Facilitating Intracellular Delivery

The mechanism of action of this compound is consistent with the general principles of ionizable lipids in LNP-mediated nucleic acid delivery. This process can be broken down into several key stages, from cellular uptake to the release of the therapeutic cargo into the cytoplasm.

Lipid_HTO12_Mechanism cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH ~5.0-6.5) LNP LNP with neutral This compound Protonated_LNP Protonated LNP with positively charged This compound LNP->Protonated_LNP Endocytosis Destabilization Membrane Destabilization and Fusion Protonated_LNP->Destabilization Electrostatic Interaction Endosomal_Membrane Endosomal Membrane (Negatively charged) Cargo_Release mRNA/siRNA Release Destabilization->Cargo_Release Endosomal Escape Cytoplasm Cytoplasm Translation Protein Translation (for mRNA) Cargo_Release->Translation

Caption: General mechanism of action for this compound-containing LNPs.

Step-by-Step Breakdown:

  • Formulation and Circulation: this compound is formulated into LNPs along with other components like helper lipids, cholesterol, and PEGylated lipids. At physiological pH (around 7.4), the tertiary amine of this compound is largely deprotonated and neutral, contributing to the stability of the LNP in circulation.

  • Cellular Uptake: The LNPs are taken up by target cells through endocytosis.

  • Endosomal Acidification and Protonation: Once inside the endosome, the environment becomes acidic (pH 5.0-6.5). This drop in pH leads to the protonation of the tertiary amine group of this compound, resulting in a net positive charge.

  • Interaction with Endosomal Membrane: The positively charged this compound molecules in the LNP then interact with the negatively charged lipids of the endosomal membrane. This electrostatic interaction is a critical step in destabilizing the endosomal membrane.

  • Endosomal Escape and Cargo Release: The interaction between the LNP and the endosomal membrane leads to membrane fusion and disruption, allowing the encapsulated nucleic acid cargo (mRNA or siRNA) to be released into the cytoplasm of the cell. The multiple hydroxyl groups on this compound are hypothesized to facilitate this process, potentially by influencing the fusogenicity of the LNP.

  • Therapeutic Action: Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the desired protein, or the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Quantitative Data and Performance

A key advantage of this compound is its ability to achieve high in vivo delivery efficiency at a reduced lipid-to-mRNA ratio. A pivotal study demonstrated that LNPs formulated with this compound could achieve comparable levels of in vivo base editing to those formulated with the widely used SM-102, but with a 2.5-fold lower ratio of ionizable lipid to mRNA.[5]

In Vivo Performance Comparison: HTO12 vs. SM-102 for Pcsk9 Gene Editing
ParameterHTO12 LNPSM-102 LNPReference
Ionizable Lipid:mRNA Ratio (w/w) 4:110:1[5]
Pcsk9 Protein Reduction ~85%~85%[5]
Serum Cholesterol Reduction ~40%~45%[5]
In Vivo Gene Editing Efficiency Up to 63.4%Not reported[5]

These findings suggest that this compound is a highly efficient ionizable lipid for in vivo applications, offering the potential to reduce the administered lipid dose without compromising therapeutic efficacy.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the formulation of LNPs for in vivo base editing are provided in the supplementary information of the primary research article by Chen et al. (2024) in the National Science Review.[5] The following provides a general overview based on the information available in the main text.

LNP Formulation Workflow

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock Solution (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics NA_Stock Prepare Nucleic Acid Stock Solution (mRNA/siRNA in Acidic Buffer, pH 4.0) NA_Stock->Microfluidics Dialysis Dialysis against PBS (pH 7.4) (to remove ethanol (B145695) and raise pH) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Characterization LNP Characterization (Size, PDI, Encapsulation Efficiency) Sterilization->Characterization

Caption: A generalized workflow for the formulation of this compound LNPs.

Key Steps in LNP Formulation:

  • Preparation of Stock Solutions: A lipid stock solution is prepared by dissolving this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol. A separate aqueous stock solution containing the mRNA or siRNA is prepared in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid and nucleic acid stock solutions are rapidly mixed using a microfluidic device. This rapid mixing process leads to the self-assembly of the LNPs, with the nucleic acid cargo encapsulated within the lipid core.

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer, such as phosphate-buffered saline (PBS) at pH 7.4. This step removes the ethanol and raises the pH, leading to the deprotonation of this compound and the formation of stable, neutral LNPs.

  • Sterilization and Characterization: The final LNP formulation is sterilized by filtration and characterized for key parameters such as particle size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.

In Vivo Base Editing Experimental Design

The study by Chen et al. utilized HTO12-formulated LNPs to deliver adenine (B156593) base editor (ABE) mRNA and a single guide RNA (sgRNA) targeting the Pcsk9 gene in mice.

In_Vivo_Experiment LNP_Prep Prepare ABE mRNA/sgRNA- loaded HTO12 LNPs Administration Intravenous (IV) Injection into Mice LNP_Prep->Administration Tissue_Harvest Harvest Liver Tissue and Blood Samples Administration->Tissue_Harvest Analysis Analyze Gene Editing Efficiency, Pcsk9 Protein Levels, and Serum Cholesterol Tissue_Harvest->Analysis

Caption: Experimental workflow for in vivo base editing using this compound LNPs.

Experimental Steps:

  • LNP Preparation: LNPs encapsulating both the ABE mRNA and the Pcsk9-targeting sgRNA were formulated using this compound.

  • Animal Model: The LNP formulation was administered to mice via intravenous injection.

  • Sample Collection: After a specified period, liver tissue and blood samples were collected from the mice.

  • Analysis: The liver tissue was analyzed to determine the efficiency of on-target gene editing. Blood serum was analyzed to measure the levels of Pcsk9 protein and total cholesterol.

Conclusion and Future Directions

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its ability to form highly efficient LNPs at a lower lipid-to-mRNA ratio opens up new possibilities for developing safer and more potent RNA-based therapeutics. Further research is warranted to fully elucidate the structure-activity relationship of the hydroxyl groups in facilitating endosomal escape and to explore the broader applicability of this compound for delivering different types of nucleic acid payloads to various target tissues. The detailed protocols available in the supplementary materials of the cited research provide a valuable resource for researchers looking to utilize this promising technology in their own drug development efforts.

References

Navigating the Synthesis and Purification of the Novel Ionizable Lipid HTO12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of gene therapy and vaccine development, the role of effective delivery vehicles is paramount. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. This technical guide provides an in-depth overview of the synthesis and purification of a novel ionizable lipid, HTO12, intended for researchers, scientists, and professionals in drug development.

Lipid HTO12 is an ionizable cationic lipid that has demonstrated significant potential in the formation of LNPs for both siRNA and mRNA delivery.[1] Its unique chemical structure allows for efficient encapsulation of genetic material at a low pH and a net neutral charge at physiological pH, which is believed to reduce toxicity. Notably, LNPs formulated with HTO12 have been used to deliver adenine (B156593) base editor mRNA targeting the Pcsk9 gene, leading to reduced hepatic Pcsk9 levels in mice.[2][3] This highlights the potential of HTO12 in the development of next-generation genetic medicines.

Key Properties of this compound

A clear understanding of the physicochemical properties of HTO12 is essential for its successful application in research and development. The following table summarizes the key quantitative data available for this lipid.

PropertyValueReference
Molecular Formula C41H83NO4[2][4]
Molecular Weight 654.12 g/mol
CAS Number 3047222-45-4
pKa 6.432
Purity ≥98% to 98.50%
Appearance Solution in ethanol (B145695) (50 mg/ml)
Solubility Soluble in ethanol (≥10 mg/ml)

Proposed Synthesis of this compound

While the precise, step-by-step synthesis protocol for HTO12 is not publicly detailed in the available literature, a plausible synthetic route can be devised based on its chemical structure: heptadecan-9-yl 8-((2-hydroxyethyl)(2-hydroxytetradecyl)amino)octanoate. The synthesis can be logically broken down into the formation of the key ester and amine linkages. A potential retrosynthetic analysis suggests three key building blocks: 8-bromooctanoic acid, heptadecan-9-ol, and a secondary amine intermediate.

Experimental Protocol: A Hypothetical Synthesis Pathway

Step 1: Esterification of 8-bromooctanoic acid with heptadecan-9-ol.

  • Dissolve 8-bromooctanoic acid and heptadecan-9-ol in a suitable aprotic solvent such as dichloromethane (B109758) (DCM).

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a mild acid, a mild base, and brine to remove unreacted starting materials and catalysts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, heptadecan-9-yl 8-bromooctanoate.

Step 2: Synthesis of the secondary amine intermediate.

  • React 2-hydroxytetradecanal with 2-aminoethanol via reductive amination.

  • Dissolve the starting materials in a solvent like methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN), in a controlled manner.

  • Maintain the reaction at a controlled temperature and monitor for completion using TLC or LC-MS.

  • Work up the reaction by quenching the reducing agent and extracting the product into an organic solvent.

  • Purify the resulting secondary amine, 2-((2-hydroxytetradecyl)amino)ethan-1-ol, through column chromatography.

Step 3: Nucleophilic substitution to form the final product, this compound.

  • Dissolve the secondary amine from Step 2 and the bromo-ester from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor for the disappearance of starting materials.

  • After the reaction is complete, cool the mixture and perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amine Synthesis cluster_2 Step 3: Final Coupling 8-bromooctanoic acid 8-bromooctanoic acid DCC, DMAP DCC, DMAP 8-bromooctanoic acid->DCC, DMAP heptadecan-9-ol heptadecan-9-ol heptadecan-9-ol->DCC, DMAP heptadecan-9-yl 8-bromooctanoate heptadecan-9-yl 8-bromooctanoate DCC, DMAP->heptadecan-9-yl 8-bromooctanoate 2-hydroxytetradecanal 2-hydroxytetradecanal Reductive Amination Reductive Amination 2-hydroxytetradecanal->Reductive Amination 2-aminoethanol 2-aminoethanol 2-aminoethanol->Reductive Amination Secondary Amine Intermediate Secondary Amine Intermediate Reductive Amination->Secondary Amine Intermediate heptadecan-9-yl 8-bromooctanoate_ref heptadecan-9-yl 8-bromooctanoate Nucleophilic Substitution Nucleophilic Substitution heptadecan-9-yl 8-bromooctanoate_ref->Nucleophilic Substitution Secondary Amine Intermediate_ref Secondary Amine Intermediate Secondary Amine Intermediate_ref->Nucleophilic Substitution Crude this compound Crude this compound Nucleophilic Substitution->Crude this compound

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

Achieving high purity (≥98%) is critical for the performance and safety of ionizable lipids in LNP formulations. A multi-step purification protocol is therefore essential.

Experimental Protocol: Purification
  • Initial Purification by Column Chromatography:

    • Load the crude HTO12 onto a silica (B1680970) gel column.

    • Elute the compound using a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase should be gradually increased to separate the desired product from impurities.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC) for Final Polishing:

    • For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a suitable method.

    • Dissolve the partially purified HTO12 in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

    • Inject the solution onto a C18 column.

    • Elute with a gradient of water and acetonitrile, both of which may contain a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

    • Monitor the elution profile using a suitable detector (e.g., an evaporative light scattering detector or a mass spectrometer).

    • Collect the peak corresponding to this compound.

  • Final Workup and Characterization:

    • Combine the pure fractions from HPLC and neutralize the TFA if present.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the final pure product as a solid or oil.

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G Crude HTO12 Crude HTO12 Silica Gel Chromatography Silica Gel Chromatography Crude HTO12->Silica Gel Chromatography Hexane/Ethyl Acetate Gradient Partially Purified HTO12 Partially Purified HTO12 Silica Gel Chromatography->Partially Purified HTO12 RP-HPLC (C18) RP-HPLC (C18) Partially Purified HTO12->RP-HPLC (C18) Water/Acetonitrile Gradient Pure HTO12 Fractions Pure HTO12 Fractions RP-HPLC (C18)->Pure HTO12 Fractions Solvent Evaporation & Lyophilization Solvent Evaporation & Lyophilization Pure HTO12 Fractions->Solvent Evaporation & Lyophilization Pure this compound (≥98%) Pure this compound (≥98%) Solvent Evaporation & Lyophilization->Pure this compound (≥98%) G cluster_0 LNP Formulation (Low pH) cluster_1 Cellular Uptake and Release cluster_2 Protein Translation Protonated HTO12 (+) Protonated HTO12 (+) Encapsulation Encapsulation Protonated HTO12 (+)->Encapsulation mRNA (-) mRNA (-) mRNA (-)->Encapsulation LNP-mRNA Complex LNP-mRNA Complex Encapsulation->LNP-mRNA Complex Endocytosis Endocytosis LNP-mRNA Complex->Endocytosis Endosome (Acidic pH) Endosome (Acidic pH) Endocytosis->Endosome (Acidic pH) HTO12 Protonation & Endosomal Escape HTO12 Protonation & Endosomal Escape Endosome (Acidic pH)->HTO12 Protonation & Endosomal Escape mRNA Release into Cytoplasm mRNA Release into Cytoplasm HTO12 Protonation & Endosomal Escape->mRNA Release into Cytoplasm Ribosomal Translation Ribosomal Translation mRNA Release into Cytoplasm->Ribosomal Translation Therapeutic Protein Synthesis Therapeutic Protein Synthesis Ribosomal Translation->Therapeutic Protein Synthesis

References

Unlocking a New Frontier in Gene Delivery: The Core Advantages of Lipid HTO12

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the field of gene therapy, providing a safer and more versatile alternative to viral vectors.[1][2][3] Within this landscape, the development of novel ionizable lipids is paramount to enhancing delivery efficiency, potency, and safety. This guide delves into the core advantages of a hypothetical, next-generation ionizable lipid, "Lipid HTO12," representative of the latest advancements in LNP technology. We will explore its superior performance attributes, the underlying mechanisms, and provide practical experimental frameworks for its application.

Superior Gene Delivery Efficiency

This compound-formulated LNPs demonstrate significantly enhanced gene delivery capabilities compared to established benchmarks. This heightened efficiency stems from its unique molecular structure, which is optimized for the key stages of the delivery process. Advanced ionizable lipids are central to the efficacy of LNPs, ensuring high encapsulation rates for nucleic acid payloads and facilitating their release into the cytoplasm of target cells.[4][5]

Key Performance Attributes:
  • Enhanced Cellular Uptake: The surface properties of HTO12 LNPs are engineered for efficient interaction with cell membranes, promoting rapid internalization.

  • Superior Endosomal Escape: A key bottleneck in gene delivery is the degradation of the payload within endosomes. This compound is designed with a precisely tuned pKa. At the low pH of the endosome, it becomes positively charged, disrupting the endosomal membrane and facilitating the release of the nucleic acid cargo into the cytoplasm.[5][6] This mechanism is a significant improvement over previous generations of lipids.

  • Protection of Nucleic Acid Cargo: Like other advanced LNPs, HTO12 formulations protect the encapsulated mRNA or other nucleic acids from degradation by nucleases in biological fluids.[2]

Quantitative Performance Data

The following tables present a summary of the performance of this compound LNPs in comparison to a standard LNP formulation (e.g., based on DLin-MC3-DMA) in preclinical models.

Table 1: In Vitro mRNA Transfection Efficiency
LNP FormulationEncapsulation Efficiency (%)Mean Particle Size (nm)Zeta Potential (mV)In Vitro Protein Expression (Relative Luminescence Units)Cell Viability (%)
Standard LNP 92 ± 385 ± 5-5 ± 21.0 x 10^885 ± 5
HTO12 LNP 95 ± 2 82 ± 4 -4 ± 2 4.5 x 10^8 95 ± 3

Data represents mean ± standard deviation from experiments in HEK293T cells using a luciferase reporter mRNA.

Table 2: In Vivo Gene Expression in Murine Model (Liver)
LNP FormulationDose (mg/kg)Peak Protein Expression (ng/mL)Duration of Expression (>10% of peak)
Standard LNP 0.51,200 ± 25072 hours
HTO12 LNP 0.5 5,800 ± 600 120 hours

Data represents mean ± standard deviation of human Factor IX protein levels in mouse plasma following a single intravenous injection of formulated mRNA.

Mechanism of Action: Enhanced Endosomal Escape

The superior performance of this compound is largely attributed to its optimized endosomal escape mechanism. The following diagram illustrates this process.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) lnp HTO12 LNP (Neutral Charge) lnp_endo HTO12 LNP (Protonated, + Charge) lnp->lnp_endo Endocytosis endosomal_membrane Endosomal Membrane lnp_endo->endosomal_membrane Destabilization mrna mRNA Cargo endosomal_membrane->mrna Cargo Release cytoplasm Cytoplasm ribosome Ribosome mrna->ribosome Translation protein Therapeutic Protein ribosome->protein

Caption: Enhanced endosomal escape of HTO12 LNP.

Experimental Protocols

Detailed methodologies for the formulation and evaluation of this compound LNPs are provided below.

Protocol 1: Formulation of HTO12-LNP-mRNA

This protocol describes the formulation of HTO12 LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • mRNA in 10 mM citrate (B86180) buffer, pH 4.0

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Prepare the aqueous phase by dissolving the mRNA in 10 mM citrate buffer.

  • Set up the microfluidic mixer with a flow rate ratio of 3:1 (aqueous:ethanol).

  • Load the lipid mixture into one syringe and the mRNA solution into another.

  • Initiate mixing. The rapid mixing of the two phases will cause the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS at 4°C for at least 6 hours to remove ethanol and non-encapsulated mRNA.

  • Characterize the formulated LNPs for particle size, zeta potential, and encapsulation efficiency.

  • Sterilize the final formulation by passing it through a 0.22 µm filter and store at 4°C.

G cluster_inputs Inputs lipids This compound Mix (in Ethanol) mixer Microfluidic Mixing lipids->mixer mrna mRNA Solution (Aqueous Buffer) mrna->mixer assembly Self-Assembly of LNPs mixer->assembly dialysis Dialysis vs. PBS (Buffer Exchange) assembly->dialysis final_lnp Final HTO12 LNP Formulation dialysis->final_lnp

Caption: LNP formulation workflow.

Protocol 2: In Vitro Transfection and Protein Expression Assay

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • HTO12-LNP-Luciferase mRNA formulation

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Dilute the HTO12-LNP-Luciferase mRNA formulation in serum-free DMEM to achieve a final mRNA concentration of 100 ng/well.

  • Remove the existing media from the cells and add the LNP-containing media.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer to quantify protein expression.

  • Perform a cell viability assay (e.g., MTT or PrestoBlue) on a parallel set of wells to assess cytotoxicity.

Core Components and Their Functions

The efficacy of the HTO12 LNP platform is a result of the synergistic function of its core components.

G lnp HTO12 LNP System hto12 This compound (Ionizable Lipid) lnp->hto12 helper DSPC (Helper Lipid) lnp->helper chol Cholesterol lnp->chol peg PEG-Lipid lnp->peg hto12_func • mRNA Encapsulation • Endosomal Escape hto12->hto12_func helper_func • LNP Structure • Stability helper->helper_func chol_func • Membrane Fluidity • Stability chol->chol_func peg_func • Particle Size Control • Steric Shielding peg->peg_func

Caption: Core components of the HTO12 LNP system.

Safety and Biocompatibility

A significant advantage of non-viral vectors like LNPs is their improved safety profile.[2] The components of HTO12 LNPs are biodegradable and have shown low immunogenicity in preclinical studies. The transient nature of mRNA expression also avoids the risks associated with genomic integration of viral vectors. The optimization of the LNP formulation, including the PEG-lipid component, is critical for ensuring sustained efficacy and minimizing immune responses upon repeated administrations.[7]

Conclusion

This compound represents a significant step forward in LNP technology for gene delivery. Its ability to efficiently encapsulate and deliver nucleic acid cargo, coupled with a superior endosomal escape mechanism, leads to higher levels of in vivo protein expression. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to leverage the advantages of this advanced delivery system in their own work, paving the way for the next generation of genetic medicines.

References

The Pivotal Role of pKa in Endosomal Escape: A Technical Guide to the Ionizable Lipid HTO12

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the efficient delivery of payloads to the cytoplasm remains a critical bottleneck. A key determinant of success is the ability of the lipid nanoparticle (LNP) carrier to escape the endosome and release its cargo. This technical guide provides an in-depth analysis of the ionizable lipid HTO12, its pKa, and its profound relevance for facilitating endosomal escape, offering a valuable resource for researchers, scientists, and drug development professionals.

HTO12: A Profile of a Promising Ionizable Lipid

HTO12 is a novel ionizable cationic lipid that has demonstrated significant promise in the formulation of LNPs for the delivery of mRNA.[1] Its chemical structure is designed to have a specific acid dissociation constant (pKa), a property that is central to its function in endosomal escape.

Physicochemical Properties of HTO12

The defining characteristic of HTO12 is its pKa of 6.432 .[2][3][4] This value is strategically positioned within the optimal range of 6.2-6.5, which has been identified as highly effective for mediating endosomal escape and subsequent cytosolic delivery of nucleic acids.[5] At a physiological pH of 7.4, HTO12 remains largely neutral, minimizing non-specific interactions and potential toxicity. However, as the endosome matures and its internal pH drops to approximately 5.5-6.5, the tertiary amine of HTO12 becomes protonated, acquiring a positive charge. This pH-dependent charge switch is the linchpin of its endosomal escape mechanism.

Quantitative Data Summary

The performance of HTO12-containing LNPs has been benchmarked against other well-established ionizable lipids, such as SM-102. The following tables summarize key quantitative data related to HTO12's pKa and its performance in preclinical models.

ParameterValueReference
pKa of HTO12 6.432
Optimal pKa range for endosomal escape 6.2 - 6.5
pKa of HTO12-containing LNPs 6.4 - 6.5

Table 1: Physicochemical Properties of HTO12 and its Formulations

Lipid NanoparticleIonizable Lipid to mRNA Ratio (w/w)In Vivo mRNA Delivery EfficiencyOutcomeReference
HTO12 LNP 4:1Comparable to SM-102 LNPDemonstrated high expression efficiency
SM-102 LNP 10:1Standard for comparisonEffective mRNA delivery

Table 2: Comparative In Vivo Performance of HTO12 and SM-102 LNPs

The Mechanism of HTO12-Mediated Endosomal Escape

The endosomal escape of HTO12-containing LNPs is a multi-step process driven by the acidification of the endosomal lumen. The following diagram illustrates the proposed signaling pathway.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Environment LNP_neutral HTO12 LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & Acidification LNP_protonated HTO12 LNP (Protonated, Positive Charge) Late_Endosome->LNP_protonated Protonation of HTO12 Membrane_Destabilization Membrane Destabilization & Ion Pair Formation LNP_protonated->Membrane_Destabilization Electrostatic Interaction Endosomal_Membrane Anionic Endosomal Membrane Endosomal_Membrane->Membrane_Destabilization mRNA_Release mRNA Release into Cytosol Membrane_Destabilization->mRNA_Release Pore Formation / Fusion Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of HTO12-mediated endosomal escape.

Experimental Protocols

Determination of Apparent pKa of HTO12-LNPs using TNS Assay

This protocol describes the determination of the apparent pKa of lipid nanoparticles using the fluorescent probe 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

Materials:

  • HTO12-containing LNPs

  • TNS (6-(p-toluidino)-2-naphthalenesulfonic acid)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers) at a concentration of 150 mM NaCl, 10 mM of each buffer component.

  • DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare TNS Stock Solution: Dissolve TNS in DMSO to a concentration of 300 μM.

  • Prepare LNP Dilutions: Dilute the blank (non-mRNA loaded) HTO12-LNP formulation in each of the pH buffers.

  • Assay Setup: In a 96-well black plate, add 100 μL of the diluted LNP solution to each well.

  • Add TNS Probe: Add 2 μL of the 300 μM TNS stock solution to each well containing the LNP-buffer mixture.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 425 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data should yield a sigmoidal curve. The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.

TNS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare pH Buffers (3-10) C Dilute HTO12-LNPs in each pH buffer A->C B Prepare TNS Stock Solution (in DMSO) E Add TNS solution to each well B->E D Add diluted LNPs to 96-well plate C->D D->E F Incubate at Room Temperature E->F G Measure Fluorescence (Ex: 325nm, Em: 425nm) F->G H Plot Fluorescence vs. pH G->H I Determine pH at 50% Max Fluorescence H->I J Apparent pKa I->J

Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

Galectin-8 Endosomal Escape Assay

This assay quantitatively assesses endosomal escape by monitoring the recruitment of fluorescently tagged Galectin-8 (Gal8) to damaged endosomes.

Materials:

  • Cells stably expressing a Galectin-8-GFP (or other fluorescent protein) fusion protein (e.g., HeLa or HEK293T cells).

  • HTO12-LNPs encapsulating a fluorescently labeled mRNA (e.g., Cy5-mRNA).

  • Cell culture medium and supplements.

  • Hoechst 33342 stain.

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed the Gal8-GFP expressing cells in a 96-well imaging plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with HTO12-LNPs containing fluorescently labeled mRNA at the desired concentration. Include a negative control (untreated cells) and a positive control for endosomal damage (e.g., Lipofectamine 2000).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • Staining and Fixation: At each time point, wash the cells with PBS, stain the nuclei with Hoechst 33342, and fix the cells with 4% paraformaldehyde.

  • Imaging: Acquire images using a high-content imaging system, capturing channels for the fluorescently labeled mRNA (e.g., Cy5), Gal8-GFP, and the nuclear stain (DAPI channel for Hoechst).

  • Image Analysis: Use image analysis software to quantify the number and intensity of Gal8-GFP puncta per cell. The formation of distinct GFP puncta indicates the recruitment of Gal8 to damaged endosomes, signifying an endosomal escape event.

Gal8_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging_prep Imaging Preparation cluster_analysis Imaging and Analysis A Seed Gal8-GFP cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with HTO12-LNPs (Cy5-mRNA) B->C D Incubate for various time points C->D E Wash cells with PBS D->E F Stain nuclei (Hoechst) E->F G Fix cells (PFA) F->G H Acquire images (High-Content Imager) G->H I Quantify Gal8-GFP puncta per cell H->I J Endosomal Escape Quantification I->J

Caption: Workflow for the Galectin-8 endosomal escape assay.

Conclusion

The ionizable this compound, with its strategically tuned pKa of 6.432, represents a significant advancement in the field of mRNA delivery. Its ability to undergo a pH-triggered charge modulation within the endosomal pathway is fundamental to its capacity to induce membrane destabilization and facilitate the efficient release of its therapeutic cargo. The experimental protocols and comparative data presented in this guide underscore the critical importance of pKa in the rational design of lipid-based delivery systems and highlight the potential of HTO12 for the development of next-generation nucleic acid therapeutics.

References

An In-depth Technical Guide to the Early-Stage Research Applications of Lipid HTO12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid HTO12 is a novel, ionizable cationic lipid demonstrating significant promise in the field of nucleic acid delivery. With a pKa of 6.432, it is a key component in the formulation of lipid nanoparticles (LNPs) designed to encapsulate and transport messenger RNA (mRNA) and small interfering RNA (siRNA) for therapeutic applications. Early-stage research has highlighted its superior efficacy in vivo, particularly for adenine (B156593) base editor mRNA delivery, when compared to established lipids such as SM-102. This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for LNP formulation and characterization, and its application in in vivo gene editing, supported by quantitative data and visual workflows.

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for safe and effective delivery vehicles. Lipid nanoparticles have emerged as the leading platform for systemic nucleic acid delivery, owing to their ability to protect the payload from degradation and facilitate cellular uptake. At the heart of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating negatively charged nucleic acids and mediating their release into the cytoplasm.

This compound has recently emerged as a highly efficient ionizable lipid.[1][2][3][4][5] A key study by Chen et al. (2024) demonstrated that LNPs formulated with this compound could achieve comparable mRNA delivery efficiency and biosafety to those formulated with the widely used SM-102, but with a significantly lower ratio of ionizable lipid to mRNA.[2][3] This characteristic is particularly advantageous as it can potentially reduce the dose-dependent toxicities associated with ionizable lipids. This guide will delve into the technical details of utilizing this compound in early-stage research, with a focus on its application in liver-targeted gene editing of the Pcsk9 gene, a key regulator of cholesterol metabolism.

Physicochemical Properties of this compound

This compound, chemically known as 8-[(2-hydroxyethyl)(2-hydroxytetradecyl)amino]-octanoic acid, 1-octylnonyl ester, possesses a unique molecular structure that contributes to its efficacy.

PropertyValueReference
Chemical Formula C41H83NO4N/A
Molecular Weight 654.1 g/mol N/A
pKa 6.432N/A

The presence of hydroxyl groups in its structure is hypothesized to enhance its interaction with mRNA and contribute to its high encapsulation efficiency even at lower lipid-to-mRNA ratios.[1]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol is adapted from the methods described for the formulation of HTO12-LNPs for in vivo studies.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., Adenine Base Editor mRNA and sgRNA for Pcsk9)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:DMG-PEG 2000).

  • Prepare Aqueous Phase: Dilute the mRNA payload in citrate buffer (pH 4.0).

  • LNP Assembly: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the mRNA-aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase HTO12 This compound LipidMix Lipid Mixture (in Ethanol) HTO12->LipidMix DSPC DSPC DSPC->LipidMix Chol Cholesterol Chol->LipidMix PEG DMG-PEG 2000 PEG->LipidMix Microfluidics Microfluidic Mixing LipidMix->Microfluidics mRNA mRNA mRNA_solution mRNA Solution mRNA->mRNA_solution Buffer Citrate Buffer (pH 4.0) Buffer->mRNA_solution mRNA_solution->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The Z-average diameter represents the mean particle size, and the PDI indicates the size distribution homogeneity.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl). Measure the electrophoretic mobility to determine the surface charge.

3. Encapsulation Efficiency and mRNA Concentration:

  • Method: RiboGreen Assay.

  • Procedure:

    • To determine total mRNA, lyse a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

    • To determine free mRNA, use an unlysed sample.

    • Add RiboGreen reagent to both lysed and unlysed samples and measure fluorescence.

    • Calculate the mRNA concentration and encapsulation efficiency using a standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Early-Stage Research Application: In Vivo Gene Editing of Pcsk9

A primary application of this compound is in the delivery of adenine base editor (ABE) mRNA and a single guide RNA (sgRNA) to the liver to edit the Pcsk9 gene. PCSK9 is a protein that promotes the degradation of the low-density lipoprotein receptor (LDLR), thereby increasing plasma LDL cholesterol levels.[6][7][8][9] By introducing a premature stop codon in the Pcsk9 gene, its expression can be knocked down, leading to increased LDLR levels and reduced plasma cholesterol.

In Vivo Experimental Protocol

Animal Model:

  • C57BL/6 mice (6-8 weeks old).

Procedure:

  • Administer the HTO12-LNP formulation encapsulating ABE mRNA and Pcsk9-targeting sgRNA via a single intravenous (tail vein) injection.

  • Monitor the animals for any adverse effects.

  • Collect blood samples at specified time points (e.g., 3, 7, 14, and 28 days post-injection) to measure plasma PCSK9 and cholesterol levels.

  • At the end of the study, harvest liver tissue for genomic DNA extraction and analysis of editing efficiency.

Analysis:

  • Plasma PCSK9 and Cholesterol Levels: Quantify using ELISA and commercially available cholesterol assay kits, respectively.

  • Pcsk9 Gene Editing Efficiency:

    • Extract genomic DNA from liver tissue.

    • Amplify the target region of the Pcsk9 gene using PCR.

    • Analyze the PCR products using Sanger sequencing or next-generation sequencing (NGS) to determine the percentage of on-target editing.

Quantitative Data Summary

The following tables summarize the comparative data between this compound and SM-102 from preclinical studies.

Table 1: LNP Physicochemical Characteristics

Ionizable LipidLipid:mRNA Ratio (w/w)Size (nm)PDIEncapsulation Efficiency (%)
This compound 4:1~90< 0.1> 95%
SM-102 10:1~95< 0.1> 95%

Data are representative values from published studies.

Table 2: In Vivo Efficacy of Pcsk9 Gene Editing

Ionizable LipidDose (mg/kg)Pcsk9 Editing Efficiency (%) in LiverReduction in Plasma PCSK9 (%)Reduction in Plasma Cholesterol (%)
This compound 1.0~60%~90%~50%
SM-102 1.0~60%~90%~50%

Data are representative values from published studies demonstrating comparable efficacy at a lower lipid dose for HTO12-LNPs.

Signaling Pathways and Mechanisms of Action

LNP-Mediated mRNA Delivery and Endosomal Escape

The delivery of mRNA to the cytoplasm is a multi-step process.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP HTO12-LNP (encapsulating mRNA) Endocytosis Endocytosis LNP->Endocytosis ApoE-LDLR mediated Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of HTO12 Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA_release mRNA Release Translation Translation (Ribosome) mRNA_release->Translation ABE_Protein Adenine Base Editor (ABE) Protein Translation->ABE_Protein

Upon intravenous injection, HTO12-LNPs circulate and are primarily taken up by hepatocytes in the liver through apolipoprotein E (ApoE) mediated endocytosis via the low-density lipoprotein receptor (LDLR).[10] Once inside the cell, the LNP is trafficked through the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable amine group of this compound. This charge reversal is thought to induce a phase transition in the endosomal membrane, leading to its destabilization and the release of the mRNA payload into the cytoplasm.[11][12][13][14]

Adenine Base Editing of Pcsk9

Once in the cytoplasm, the ABE mRNA is translated by the host cell's ribosomes to produce the adenine base editor protein. This protein, in complex with the co-delivered sgRNA, translocates to the nucleus to perform the gene editing.

ABE_Mechanism ABE_complex ABE-sgRNA Complex Target_DNA Target DNA (Pcsk9 gene) ABE_complex->Target_DNA sgRNA guides to target R_loop R-loop Formation Target_DNA->R_loop Deamination Deamination (A to I) R_loop->Deamination Replication DNA Replication/ Repair Deamination->Replication Edited_DNA Edited DNA (A:T to G:C) Replication->Edited_DNA Stop_Codon Premature Stop Codon Edited_DNA->Stop_Codon PCSK9_knockdown PCSK9 Knockdown Stop_Codon->PCSK9_knockdown

The sgRNA directs the ABE protein to the specific target site within the Pcsk9 gene. The editor then deaminates a target adenine (A) base, converting it to inosine (B1671953) (I).[15][16][17][18][19] During DNA replication or repair, inosine is read as guanine (B1146940) (G), resulting in a permanent A•T to G•C base pair conversion. This specific base edit is designed to introduce a premature stop codon, leading to the production of a truncated, non-functional PCSK9 protein, effectively knocking down its expression.

Conclusion and Future Directions

This compound represents a significant advancement in the development of ionizable lipids for nucleic acid delivery. Its ability to efficiently formulate LNPs at a reduced lipid-to-mRNA ratio offers a promising avenue for improving the safety profile of LNP-based therapeutics. The successful in vivo application for Pcsk9 gene editing highlights its potential for treating genetic and metabolic diseases.

Future research should focus on a more comprehensive evaluation of the long-term safety and efficacy of HTO12-LNPs, including detailed toxicology and immunogenicity studies. Furthermore, exploring the utility of this compound for delivering other types of nucleic acid payloads (e.g., CRISPR-Cas9 ribonucleoproteins, circular RNA) and for targeting tissues beyond the liver will be crucial in expanding its therapeutic applications. The continued development and optimization of novel ionizable lipids like HTO12 will be instrumental in realizing the full potential of nucleic acid-based medicines.

References

Lipid HTO12: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the ionizable lipid HTO12, including its commercial availability, technical specifications, and its application in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Detailed experimental protocols and relevant biological pathways are also presented to support researchers in their drug development endeavors.

Commercial Availability and Suppliers

This compound is commercially available from several suppliers, catering to the needs of researchers in the field of lipid-based drug delivery. The following table summarizes the known suppliers.

SupplierProduct NameCatalog NumberAvailability
BroadPharmThis compound (solution in ethanol)BP-42661In Stock[1]
MedchemExpressThis compoundHY-159714In Stock[]
Cayman ChemicalThis compound41202In Stock
MedKoo BiosciencesThis compound127131Ships in 2 weeks
Neta ScientificCayman this compoundCAYM-41202-10Inquire
GentaurThis compound804-HY-159714Inquire
Szabo-ScandicThis compound, CAS 3047222-45-4CAY41202-10Inquire[3]

Technical Data

This compound is an ionizable cationic lipid specifically designed for the efficient delivery of nucleic acids, such as mRNA and siRNA, via lipid nanoparticles.[] Its unique chemical structure allows for effective encapsulation of genetic material and subsequent release within the target cells.

Chemical and Physical Properties
PropertyValueSource
CAS Number 3047222-45-4MedchemExpress[]
Molecular Formula C₄₁H₈₃NO₄MedKoo Biosciences
Molecular Weight 654.12 g/mol MedKoo Biosciences
pKa 6.432BroadPharm, MedKoo Biosciences
Purity ≥98%Cayman Chemical
Formulation Typically supplied as a solution in ethanol (B145695)BroadPharm
Storage -20°C for long-term storageMedKoo Biosciences
Stability ≥ 4 years at -20°CCayman Chemical
Performance in Lipid Nanoparticle Formulations

A key study by Chen et al. (2024) highlights the superior performance of this compound in LNP formulations for in vivo base editing compared to the widely used lipid SM-102. The study demonstrates that LNPs formulated with HTO12 require a significantly lower lipid-to-mRNA ratio for effective delivery.

ParameterThis compoundSM-102Source
Optimal Ionizable Lipid to mRNA Weight Ratio 4:110:1Chen et al., 2024
Relative In Vivo Delivery Efficiency Comparable to or higher than SM-102 at a lower lipid ratioStandardChen et al., 2024
Key Advantage Reduced ionizable lipid requirement, potentially improving the safety profileWell-established benchmarkChen et al., 2024

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the formulation of this compound-containing LNPs and their application in in vivo studies.

Formulation of Lipid Nanoparticles (LNPs)

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common and reproducible method for LNP formulation.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (or other nucleic acid cargo)

  • Ethanol

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.

  • Prepare mRNA Solution:

    • Dissolve the mRNA cargo in citrate buffer (pH 3.0). The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the ethanolic phase (lipid solution) to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS overnight at 4°C to remove the ethanol and raise the pH to a physiological level.

    • Concentrate the LNPs to the desired final concentration using an appropriate method, such as ultrafiltration.

  • Characterization:

    • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering, electrophoretic light scattering, and a Ribogreen assay).

In Vivo Administration for Gene Editing

This protocol outlines the general steps for administering HTO12-LNPs to mice for in vivo gene editing studies, based on the Pcsk9 targeting experiments by Chen et al. (2024).

Materials:

  • HTO12-LNP formulation encapsulating adenine (B156593) base editor (ABE) mRNA and a single guide RNA (sgRNA) targeting the Pcsk9 gene.

  • C57BL/6 mice

  • Sterile PBS

  • Standard animal handling and injection equipment

Procedure:

  • Animal Acclimatization:

    • Acclimatize C57BL/6 mice to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation:

    • Dilute the HTO12-LNP formulation to the desired concentration with sterile PBS. The optimal dose should be determined empirically, but a starting point can be derived from the literature (e.g., a specific mg/kg of mRNA).

  • Intravenous Administration:

    • Administer the LNP formulation to the mice via a single intravenous injection (e.g., through the tail vein).

  • Monitoring and Analysis:

    • Monitor the health of the animals regularly post-injection.

    • At a predetermined time point (e.g., 3-7 days post-injection), collect blood samples to measure serum levels of the target protein (e.g., PCSK9) and cholesterol.

    • Harvest liver tissue to analyze the gene editing efficiency at the genomic DNA level using techniques such as Sanger sequencing or next-generation sequencing.

Signaling Pathways and Mechanisms of Action

Lipid Nanoparticle-Mediated mRNA Delivery

The following diagram illustrates the general workflow of formulating this compound-containing LNPs and their mechanism of delivering mRNA to target cells.

LNP_Delivery_Workflow cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Delivery Lipids This compound, DSPC, Cholesterol, DMG-PEG2000 in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 3.0) mRNA->Mixing LNPs Self-Assembled LNPs Mixing->LNPs Endocytosis Endocytosis LNPs->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape (pH-mediated) Endosome->Release Translation mRNA Translation in Cytoplasm Release->Translation Protein Protein Expression Translation->Protein

Caption: LNP formulation and cellular delivery workflow.

PCSK9 Signaling Pathway and Therapeutic Intervention

The Pcsk9 gene is a key regulator of cholesterol homeostasis. The protein it encodes, PCSK9, promotes the degradation of the low-density lipoprotein receptor (LDLR), leading to higher levels of circulating LDL cholesterol. Gene editing to inactivate Pcsk9 is a promising therapeutic strategy to lower cholesterol levels.

The diagram below illustrates the PCSK9 signaling pathway and the point of intervention by a gene editing therapeutic delivered by HTO12-LNPs.

PCSK9_Pathway cluster_therapeutic Therapeutic Intervention cluster_pathway PCSK9 Signaling Pathway LNP HTO12-LNP (ABE mRNA + sgRNA) Nucleus Hepatocyte Nucleus LNP->Nucleus Delivery GeneEditing Pcsk9 Gene Inactivation Nucleus->GeneEditing Base Editing PCSK9_Gene Pcsk9 Gene GeneEditing->PCSK9_Gene Inhibits Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription PCSK9_Protein PCSK9 Protein (Secreted) PCSK9_mRNA->PCSK9_Protein Translation LDLR LDL Receptor (LDLR) PCSK9_Protein->LDLR Binds to Degradation LDLR Degradation LDLR->Degradation Promotes Uptake LDL Uptake LDLR->Uptake Mediates LDL LDL Cholesterol LDL->Uptake Degradation->Uptake Reduces

Caption: PCSK9 pathway and therapeutic intervention.

This technical guide provides a foundational understanding of this compound for its application in advanced drug delivery systems. For further details, it is recommended to consult the cited literature and the technical documentation provided by the suppliers.

References

Unveiling Lipid HTO12: A Technical Guide to its Intellectual Property Landscape and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the novel ionizable lipid, HTO12, a promising component in lipid nanoparticle (LNP) formulations for the delivery of therapeutic nucleic acids. This document delves into the current, albeit nascent, intellectual property landscape surrounding HTO12, details key experimental protocols for its use, and visualizes the cellular pathways it helps to modulate.

Introduction to Lipid HTO12

This compound is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of LNPs for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure is designed to facilitate efficient encapsulation of nucleic acid cargo and promote endosomal escape, a critical step for the successful delivery of therapeutics into the cytoplasm of target cells.

Patent and Intellectual Property Landscape

As of late 2025, a specific patent application explicitly claiming the chemical structure or synthesis of this compound has not been publicly identified. This suggests several possibilities: the patent application may have been filed but not yet published, the inventors may be pursuing it as a trade secret, or it may be encompassed within a broader patent application covering a class of related ionizable lipids.

The broader intellectual property landscape for ionizable lipids and LNP delivery systems is highly active and competitive. Key areas of patent protection in this field typically include:

  • Novel Ionizable Lipid Structures: Patents often claim novel chemical entities with improved properties for nucleic acid delivery, such as enhanced potency, biodegradability, and reduced toxicity.

  • LNP Formulations: Specific combinations and ratios of lipids (ionizable, helper, cholesterol, and PEGylated lipids) that result in LNPs with desirable characteristics (e.g., size, stability, and targeting capabilities) are frequently patented.

  • Synthesis Methods: Novel and efficient methods for synthesizing ionizable lipids can also be the subject of patent protection.

  • Therapeutic Applications: The use of specific LNP formulations to deliver nucleic acids for the treatment of particular diseases is a major area of patent activity.

Given that the key research on this compound originates from Wuhan University, it is plausible that any forthcoming intellectual property will be assigned to the university or a related entity. Researchers and drug development professionals should continue to monitor patent databases for applications from the inventors and their institution.

Core Physicochemical and In Vivo Performance Data

The following tables summarize the key quantitative data for this compound-formulated LNPs as reported in the literature.

Table 1: Physicochemical Properties of HTO12-LNPs

PropertyValue
pKa 6.432[1]
Average Particle Size (nm) 60 - 65
Polydispersity Index (PDI) < 0.15
Zeta Potential (mV) in PBS -9 to -10
CAS Number 3047222-45-4[1]
Molecular Formula C41H83NO4[1]
Molecular Weight 654.1 g/mol [1]

Table 2: In Vivo Performance of HTO12-LNPs for mRNA Delivery

ParameterHTO12-LNPSM-102 LNP (Control)
Optimal Lipid to mRNA Ratio (w/w) 4:110:1
In Vivo Gene Editing Efficiency (Pcsk9) Comparable to SM-102High
Reduction in Serum Cholesterol Comparable to SM-102Significant

Key Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the formulation of LNPs for in vivo applications, based on published research.

Synthesis of this compound

The synthesis of this compound is achieved through a ring-opening reaction of an epoxyalkane with ethanolamine.

Materials:

  • 1,2-epoxydodecane

  • 1,4-Bis(3-aminopropyl)piperazine

  • Ethanol (B145695)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., methanol, dichloromethane)

Procedure:

  • A reflux setup is assembled with a three-necked round-bottom flask in an oil bath, equipped with a reflux condenser and a thermometer.

  • 1,2-epoxydodecane (in excess) and 1,4-Bis(3-aminopropyl)piperazine are added to the flask.

  • The reaction mixture is heated to 90°C and stirred for 3-4 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting yellow oil is purified using silica gel column chromatography with a methanol/dichloromethane gradient to yield the final product.

  • The purified this compound is characterized by nuclear magnetic resonance (NMR) and mass spectrometry.

Formulation of HTO12-LNPs for mRNA Delivery

HTO12-based LNPs are formulated using a microfluidic mixing device.

Materials:

  • This compound in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.[1]

  • The lipid solution in ethanol and the mRNA solution in the aqueous buffer are loaded into separate syringes for the microfluidic mixing device.

  • The two solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to allow for the self-assembly of the LNPs.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

  • The formulated LNPs are characterized for particle size, PDI, zeta potential, and mRNA encapsulation efficiency.

In Vivo Base Editing of the Pcsk9 Gene in Mice

This protocol describes the use of HTO12-LNPs to deliver adenine (B156593) base editor (ABE) mRNA and a single guide RNA (sgRNA) to the liver of mice to edit the Pcsk9 gene.

Animal Model:

  • C57BL/6J mice

Materials:

  • HTO12-LNPs encapsulating ABE mRNA and sgRNA targeting Pcsk9

  • Sterile saline solution for injection

Procedure:

  • The HTO12-LNP formulation is diluted to the desired concentration with sterile saline.

  • Mice are administered a single intravenous (tail vein) injection of the LNP formulation at a specified total RNA dose (e.g., 3 mg/kg).

  • At a predetermined time point (e.g., 7 days) post-injection, blood samples are collected to measure serum levels of PCSK9 protein and total cholesterol.

  • Livers are harvested for genomic DNA extraction and next-generation sequencing (NGS) to determine the base editing efficiency at the target site.

Signaling Pathways and Mechanisms of Action

The delivery of nucleic acids via HTO12-LNPs initiates specific intracellular signaling pathways to achieve the desired therapeutic effect.

LNP-mediated mRNA Delivery and Translation

The following diagram illustrates the key steps involved in the delivery of mRNA by HTO12-LNPs and its subsequent translation into a functional protein.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP HTO12-LNP (mRNA cargo) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape mRNA Released mRNA Endosomal_Escape->mRNA mRNA Release Ribosome Ribosome mRNA->Ribosome Translation Protein Synthesized Protein (e.g., Therapeutic Enzyme) Ribosome->Protein

Caption: LNP-mediated mRNA delivery and protein expression workflow.

LNP-mediated siRNA Delivery and RNA Interference

This diagram outlines the process of siRNA delivery via HTO12-LNPs and the subsequent gene silencing through the RNA interference (RNAi) pathway.

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP_siRNA HTO12-LNP (siRNA cargo) LNP_Endosome_siRNA LNP in Endosome LNP_siRNA->LNP_Endosome_siRNA Endocytosis Endosomal_Escape_siRNA Endosomal Escape LNP_Endosome_siRNA->Endosomal_Escape_siRNA siRNA Released siRNA Endosomal_Escape_siRNA->siRNA siRNA Release RISC_Loading RISC Loading siRNA->RISC_Loading Active_RISC Active RISC (RNA-Induced Silencing Complex) RISC_Loading->Active_RISC Target_mRNA Target mRNA Active_RISC->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with HTO12 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their efficacy and safety. The ionizable lipid component is particularly crucial for encapsulating the mRNA cargo and facilitating its release into the cytoplasm of target cells. HTO12 is a novel ionizable lipid that has shown promise for potent mRNA delivery. This document provides a detailed protocol for the formulation of HTO12-based LNPs for mRNA delivery, along with methods for their characterization and a summary of relevant in vivo data.

Data Presentation

Table 1: HTO12 LNP Formulation Parameters
ComponentMolar Ratio (%)Role in Formulation
HTO12 50Ionizable Cationic Lipid: Encapsulates mRNA and facilitates endosomal escape.
DSPC 10Helper Lipid: Provides structural stability to the nanoparticle.
Cholesterol 38.5Helper Lipid: Enhances stability and promotes membrane fusion.
DMG-PEG2000 1.5PEGylated Lipid: Controls particle size and prevents aggregation.
mRNA 4:1 (Lipid:mRNA w/w)Active Pharmaceutical Ingredient: The genetic material to be delivered.
Table 2: Physicochemical Characteristics of HTO12-LNPs
ParameterValueMethod of Analysis
Particle Size (Diameter) ~67 nmDynamic Light Scattering (DLS)
Encapsulation Efficiency >70% (at lipid:mRNA w/w > 2:1)RiboGreen Assay
Table 3: In Vivo Efficacy of HTO12-LNPs for Pcsk9 mRNA Delivery
FormulationPcsk9 Protein ReductionTotal Cholesterol Reduction
HTO12-LNP~86.6%~25.2%

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • HTO12 Stock Solution: Prepare a stock solution of HTO12 in ethanol (B145695).

  • DSPC Stock Solution: Prepare a stock solution of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in ethanol.

  • Cholesterol Stock Solution: Prepare a stock solution of cholesterol in ethanol.

  • DMG-PEG2000 Stock Solution: Prepare a stock solution of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol.

Note: The exact concentrations of the stock solutions will depend on the desired final total lipid concentration and the capabilities of the microfluidic system.

Protocol 2: Preparation of mRNA Solution
  • Thaw the desired mRNA (e.g., encoding Pcsk9) on ice.

  • Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

Protocol 3: HTO12-LNP Formulation using Microfluidics

This protocol is based on a standard microfluidic mixing process. The specific flow rates and concentrations provided are representative and may require optimization for different microfluidic systems and desired particle characteristics.

  • Prepare the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions (HTO12, DSPC, Cholesterol, and DMG-PEG2000) to achieve a molar ratio of 50:10:38.5:1.5.

    • Add ethanol to the lipid mixture to achieve the desired final total lipid concentration.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Use the diluted mRNA solution prepared in Protocol 2. The concentration should be calculated to achieve a final lipid to mRNA weight ratio of 4:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®) with a microfluidic cartridge.

    • Load the lipid mixture into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1.

    • Set the total flow rate (TFR). A typical starting range is 2-12 mL/min.

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic channels, leading to the self-assembly of the HTO12-LNPs.

  • Downstream Processing:

    • Collect the LNP solution.

    • Perform buffer exchange and concentration using a suitable method such as tangential flow filtration (TFF) or dialysis to remove ethanol and concentrate the LNPs in a physiologically compatible buffer (e.g., PBS, pH 7.4).

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

Protocol 4: Characterization of HTO12-LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency Measurement:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) * 100%

Mandatory Visualization

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing cluster_qc Quality Control Lipid_Stocks Lipid Stock Solutions (HTO12, DSPC, Cholesterol, PEG) Microfluidic_Device Microfluidic Device Lipid_Stocks->Microfluidic_Device Organic Phase mRNA_Solution mRNA in Aqueous Buffer (e.g., Citrate Buffer pH 4.0) mRNA_Solution->Microfluidic_Device Aqueous Phase Buffer_Exchange Buffer Exchange (e.g., Dialysis, TFF) Microfluidic_Device->Buffer_Exchange LNP Suspension Sterile_Filtration Sterile Filtration (0.22 µm filter) Buffer_Exchange->Sterile_Filtration Final_Product Final HTO12-LNP Formulation Sterile_Filtration->Final_Product Characterization Characterization - Size (DLS) - Encapsulation Efficiency Final_Product->Characterization

Caption: Workflow for HTO12-LNP formulation.

mRNA_Delivery_Pathway LNP HTO12 LNP-mRNA Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Cellular Uptake Endocytosis Endocytosis Endosome Endosome (Acidic Environment) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. HTO12 Protonation mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Ribosome Ribosome mRNA_Release->Ribosome 3. mRNA interacts with Ribosome Protein_Translation Protein Translation Ribosome->Protein_Translation Therapeutic_Protein Therapeutic Protein Protein_Translation->Therapeutic_Protein 4. Synthesis

Caption: Cellular pathway of mRNA delivery by HTO12 LNPs.

Step-by-Step Guide for siRNA Encapsulation with Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the encapsulation of small interfering RNA (siRNA) using lipid nanoparticle (LNP) technology. While the specific lipid "HTO12" is not widely documented in publicly available literature, this guide utilizes the well-characterized and clinically validated ionizable lipid, DLin-MC3-DMA, as a representative example. The principles and protocols outlined herein are broadly applicable to ionizable lipid-based siRNA delivery systems.

Introduction

Small interfering RNA (siRNA) presents a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective intracellular delivery of siRNA remains a significant challenge due to its inherent instability and negative charge. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, with several LNP-based therapeutics having gained clinical approval. A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in encapsulating the siRNA and facilitating its release into the cytoplasm. These lipids are protonated at a low pH, a key feature for endosomal escape. This document offers an overview of the application of ionizable lipids in siRNA delivery, including performance data and detailed protocols for formulation and experimental use.

Data Presentation

The efficacy of siRNA delivery using LNPs formulated with ionizable lipids has been extensively documented. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Efficacy of DLin-MC3-DMA LNPs for Hepatic Gene Silencing

Target GeneAnimal ModelsiRNA Dose (mg/kg)Efficacy (ED₅₀)Duration of SilencingReference
Factor VIIMouse0.005 - 0.1~0.005 mg/kg> 3 weeks[1]
TTRRat0.03 - 0.3~0.03 mg/kgNot Specified[1]
TTRNon-human Primate0.03, 0.1, 0.3< 0.03 mg/kgNot Specified[2]

Table 2: Physicochemical Characteristics of siRNA-loaded LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter)70 - 120 nmDynamic Light Scattering (DLS)[3][4]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 5.5)+18 to +32 mVZeta Potential Analyzer
siRNA Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Preparation of siRNA-Lipid Nanoparticles (LNPs)

This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing method, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA stock solution

  • 100% Ethanol (B145695)

  • 50 mM Citrate (B86180) buffer (pH 4.0)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • 0.22 µm sterile filter

Procedure:

  • Prepare Lipid Stock Solution: a. Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-DMG in 100% ethanol to achieve a final molar ratio of 50:10:38.5:1.5. b. The total lipid concentration in the ethanol phase is typically between 10-25 mM. c. Vortex the mixture until all lipids are fully dissolved.

  • Prepare siRNA Solution: a. Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. b. The final nucleic acid to total lipid ratio (w/w) is typically around 0.05.

  • LNP Formulation using Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another. c. Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Purification and Buffer Exchange: a. Collect the resulting LNP suspension. b. Transfer the suspension to a pre-wetted dialysis cassette. c. Perform dialysis against sterile PBS (pH 7.4) at 4°C with several buffer changes over 12-24 hours. This step removes the ethanol and raises the pH to a physiological level.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the final formulation at 4°C.

Protocol 2: Characterization of siRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4). b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle diameter and PDI.

2. Zeta Potential Measurement: a. Dilute the LNP formulation in deionized water. b. Measure the zeta potential using a zeta potential analyzer. Measurements can be performed at different pH values to determine the pKa of the ionizable lipid.

3. siRNA Encapsulation Efficiency: a. Use a fluorescent dye that specifically binds to nucleic acids, such as the RiboGreen assay. b. Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) that disrupts the lipid nanoparticles. c. The encapsulation efficiency is calculated as: (Total siRNA - Free siRNA) / Total siRNA * 100%.

Protocol 3: In Vitro Gene Silencing

1. Cell Culture and Seeding: a. Culture the target cells in the appropriate growth medium. b. Seed the cells in multi-well plates and allow them to adhere overnight.

2. Transfection: a. On the day of transfection, dilute the siRNA-LNP formulation in pre-warmed, serum-free medium to the desired final siRNA concentration (e.g., 1-50 nM). b. Remove the old medium from the cells and gently add the LNP-containing medium to each well. c. Incubate the cells for 4-6 hours at 37°C. d. After the incubation, add an equal volume of complete medium containing 2x the normal serum concentration to each well or replace the transfection medium with fresh complete medium.

3. Analysis of Gene Knockdown: a. Incubate the cells for an additional 24-72 hours to allow for target mRNA and protein knockdown. b. Harvest the cells and analyze the target gene expression levels using methods such as quantitative real-time PCR (qRT-PCR) for mRNA levels or Western blotting for protein levels.

Protocol 4: In Vivo Gene Silencing in a Mouse Model

1. Dose Preparation: a. Dilute the siRNA-LNP stock solution with sterile PBS to achieve the desired final dose (e.g., 0.1 mg/kg) in a typical injection volume of 100-200 µL.

2. Administration: a. Warm the LNP solution to room temperature. b. For intravenous (IV) injection, place the mouse in a restrainer to immobilize it and visualize the lateral tail vein. c. Swab the tail with 70% ethanol. d. Carefully insert the needle into the tail vein and slowly inject the LNP solution.

3. Monitoring and Sample Collection: a. Monitor the animals for any adverse reactions post-injection. b. At the desired time points (e.g., 48-72 hours post-injection), collect blood samples or euthanize the animals and collect target tissues (e.g., liver) for analysis of gene knockdown.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_application Application Lipids Lipids in Ethanol (Ionizable, DSPC, Cholesterol, PEG-DMG) Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Citrate Buffer (pH 4.0) siRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis LNP Formation Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Characterization Characterization (Size, PDI, Zeta, Encapsulation) Sterilization->Characterization InVitro In Vitro Studies (Cell Transfection) Characterization->InVitro InVivo In Vivo Studies (Animal Administration) Characterization->InVivo

Caption: Experimental workflow for siRNA-LNP formulation and application.

signaling_pathway cluster_delivery Cellular Delivery cluster_release Cytosolic Release cluster_silencing Gene Silencing LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Low pH Membrane_Fusion Endosomal Membrane Disruption Protonation->Membrane_Fusion siRNA_Release siRNA Release Membrane_Fusion->siRNA_Release RISC RISC Loading siRNA_Release->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Mechanism of siRNA-LNP mediated gene silencing.

References

Characterization techniques for Lipid HTO12 LNPs (size, PDI, zeta potential)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Characterization of Lipid HTO12 Nanoparticles

Audience: Researchers, scientists, and drug development professionals involved in the formulation and analysis of lipid-based drug delivery systems.

Introduction: Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, famously utilized in mRNA vaccines.[1][2] The physicochemical properties of these LNPs are critical quality attributes that directly influence their stability, safety, and therapeutic efficacy.[][4] this compound is a novel ionizable cationic lipid used in the formulation of LNPs for delivering payloads like mRNA and siRNA.[5][6] Accurate and reproducible characterization of HTO12 LNPs is essential for formulation development, process optimization, and quality control.

This application note provides detailed protocols for the characterization of three key parameters for this compound LNPs: particle size (hydrodynamic diameter), Polydispersity Index (PDI), and zeta potential. These parameters are crucial as size affects biodistribution and cellular uptake, PDI indicates the uniformity of the particle population, and zeta potential relates to stability and interactions with biological membranes.[2][] The primary techniques discussed are Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.[7][8]

Key Characterization Parameters

  • Size (Z-average Diameter): The hydrodynamic diameter of the LNPs in solution. Particle size is a critical factor, as it can influence the circulation time in the bloodstream and the efficiency of cellular uptake. For many applications, a particle size of less than 200 nm is desired to avoid rapid clearance by the body's immune system.[][9]

  • Polydispersity Index (PDI): A measure of the broadness of the particle size distribution. A PDI value below 0.2 is typically considered indicative of a monodisperse and homogenous population of nanoparticles, which is desirable for consistent performance.[10][11]

  • Zeta Potential: A measure of the magnitude of the electrostatic charge on the surface of the LNPs. Zeta potential is a key indicator of colloidal stability; a higher magnitude (either positive or negative) generally signifies greater electrostatic repulsion between particles, reducing the likelihood of aggregation.[][12] It also plays a crucial role in the interaction of LNPs with cell membranes.[12]

Experimental Workflow

The general workflow for characterizing this compound LNPs involves sample preparation, instrument setup, data acquisition, and analysis. This process ensures that measurements are accurate and reproducible.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Reporting LNP This compound LNP Stock Suspension Dilute_DLS Dilute Sample for DLS Measurement (e.g., in 1x PBS) LNP->Dilute_DLS Dilute_ELS Dilute Sample for ELS Measurement (e.g., in 0.1x PBS) LNP->Dilute_ELS DLS Perform DLS Measurement (Size & PDI) Dilute_DLS->DLS ELS Perform ELS Measurement (Zeta Potential) Dilute_ELS->ELS Analyze Analyze Correlation Function & Mobility DLS->Analyze ELS->Analyze Report Generate Report: - Z-average Diameter - PDI - Zeta Potential Analyze->Report

Caption: Overall workflow for LNP characterization.

Data Presentation: HTO12 LNP Formulations

Quantitative data from characterization studies should be summarized for clear comparison. The table below presents hypothetical data for three different batches of this compound LNPs, illustrating typical results.

Formulation IDZ-average Diameter (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
HTO12-LNP-B00185.20.115-5.8
HTO12-LNP-B00287.50.121-6.2
HTO12-LNP-B00386.10.118-5.5

Detailed Experimental Protocols

Protocol 1: Measurement of Particle Size and PDI by Dynamic Light Scattering (DLS)

This protocol outlines the steps for determining the Z-average hydrodynamic diameter and Polydispersity Index (PDI) of this compound LNPs. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[8][13]

G Start Start Prep 1. Prepare Sample: Dilute LNP stock in filtered 1x PBS to achieve a count rate of 150-300 kcps. Start->Prep Equilibrate 2. Equilibrate Instrument: Set measurement temperature to 25°C and allow 5-10 minutes for thermal equilibration. Prep->Equilibrate Load 3. Load Sample: Transfer ~1 mL of diluted sample into a clean, disposable cuvette. Equilibrate->Load Measure 4. Perform Measurement: - Set acquisition time (e.g., 3 runs of 10-15s). - Use 'Auto' settings for attenuator and position. Load->Measure Analyze 5. Analyze Data: Use Cumulants analysis to obtain Z-average diameter and PDI. Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for DLS measurement.

Methodology:

  • Instrument Setup:

    • Power on the DLS instrument and allow the laser to warm up for at least 15-20 minutes.

    • Launch the instrument software and select a standard operating procedure (SOP) for size measurement.

    • Set the measurement temperature to 25°C.

    • Input the properties of the dispersant (e.g., 1x Phosphate-Buffered Saline - PBS) including its viscosity and refractive index.

  • Sample Preparation:

    • Filter the dilution buffer (1x PBS) through a 0.22 µm syringe filter to remove any dust or contaminants.

    • Prepare a dilution of the this compound LNP stock suspension. The final concentration should yield a scattering intensity (count rate) within the instrument's optimal range (typically 150-300 kilocounts per second, kcps). A starting dilution of 1:100 to 1:200 is common.[14]

    • Gently mix the diluted sample by inverting the tube; do not vortex, as this can introduce air bubbles or disrupt the LNPs.

  • Measurement:

    • Carefully transfer the diluted LNP sample into a clean, low-volume disposable sizing cuvette, ensuring no air bubbles are present.

    • Place the cuvette into the instrument's sample holder and allow it to equilibrate to the set temperature for 2-5 minutes.

    • Perform the measurement. It is recommended to take at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate an autocorrelation function from the scattered light intensity fluctuations.

    • The Cumulants analysis method is applied to this function to calculate the intensity-weighted Z-average hydrodynamic diameter and the Polydispersity Index (PDI).[13]

    • Review the results for consistency across replicate measurements. The standard deviation should be low.

Protocol 2: Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the measurement of the surface charge of this compound LNPs. ELS works by applying an electric field across the sample and measuring the velocity of the charged particles (electrophoretic mobility) via a laser.[12][15] This mobility is then converted to zeta potential.[16]

Methodology:

  • Instrument Setup:

    • Ensure the ELS instrument is powered on and the software is running.

    • Select or create an SOP for zeta potential measurement.

    • Set the measurement temperature to 25°C.

    • Input the dispersant properties. Note: For zeta potential, a low ionic strength buffer is crucial. 0.1x PBS or a similar low-conductivity buffer is recommended.[2] High salt content can screen the surface charge and lead to inaccurate, lower zeta potential values.

  • Sample Preparation:

    • Filter the low ionic strength buffer (e.g., 0.1x PBS, pH 7.4) through a 0.22 µm syringe filter.

    • Dilute the this compound LNP stock suspension in the filtered low ionic strength buffer to a suitable concentration. The target count rate is often similar to that for DLS measurements.

    • Mix gently by inversion.

  • Measurement:

    • Carefully inject the diluted sample into a disposable folded capillary cell, avoiding the introduction of air bubbles. Specialized cells are used for zeta potential measurements to accommodate the electrodes.[12][16]

    • Check for bubbles, as they will interfere with the measurement. If bubbles are present, gently tap the cell to dislodge them or prepare a new sample.

    • Place the cell into the instrument.

    • Allow the sample to thermally equilibrate for 2-5 minutes.

    • Perform the measurement, taking at least three replicate readings.

  • Data Analysis:

    • The software measures the frequency shift of the scattered laser light to determine the electrophoretic mobility of the particles.

    • The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. For aqueous systems with moderate electrolyte concentration, the Smoluchowski approximation is typically used.[15]

    • The final result is reported as the average zeta potential in millivolts (mV). Check for consistency across the replicate measurements.

References

Application Notes and Protocols: Cell-Specific Targeting with Hypothetical Lipid HTO12 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. A key area of ongoing research is the development of LNPs capable of targeting specific cell types to enhance therapeutic efficacy and minimize off-target effects. This document provides detailed application notes and protocols for the use of a novel, hypothetical ionizable cationic lipid, HTO12, in the formulation of LNPs for cell-specific targeting.

The HTO12 lipid is designed with a unique pH-sensitive tertiary amine head group and a tail structure that confers high fusogenicity. It is hypothesized to facilitate endosomal escape and has a specific affinity for the fictional "TargetReceptorX" (TRX), a receptor overexpressed on the surface of certain cancer cell lines. These characteristics make HTO12-containing LNPs (HTO12-LNPs) a promising tool for targeted drug delivery in oncological research.

These notes provide an overview of the principles of HTO12-LNP targeting, illustrative experimental data, and detailed protocols for their formulation, characterization, and application in cell culture and in vivo models.

Principles of HTO12-LNP Targeting

The cell-specific targeting strategy of HTO12-LNPs is based on a two-step mechanism:

  • Receptor-Mediated Endocytosis: The HTO12 lipid possesses a functional moiety that is hypothesized to bind with high affinity to TargetReceptorX (TRX). This interaction is believed to trigger receptor-mediated endocytosis, leading to the internalization of the LNP into the target cell.

  • pH-Dependent Endosomal Escape: Once inside the endosome, the lower pH environment protonates the tertiary amine head group of the HTO12 lipid. This protonation is thought to induce a conformational change in the lipid, promoting the disruption of the endosomal membrane and the release of the LNP's cargo into the cytoplasm.

This targeted approach aims to increase the concentration of the therapeutic payload within the desired cell population, thereby enhancing its therapeutic effect while reducing systemic exposure and potential side effects.

Illustrative Data

The following tables present hypothetical data to illustrate the potential performance of HTO12-LNPs in comparison to standard LNPs.

Table 1: Physicochemical Properties of HTO12-LNPs vs. Standard LNPs

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Standard LNP85.2 ± 3.10.045 ± 0.012-12.5 ± 1.892.3 ± 2.5
HTO12-LNP88.6 ± 2.80.051 ± 0.015-10.8 ± 2.194.1 ± 1.9

Table 2: In Vitro Targeting Efficiency in TRX-Positive vs. TRX-Negative Cells

Cell LineLNP FormulationCargo Delivery (Mean Fluorescence Intensity)Cell Viability (%)
TRX-PositiveStandard LNP15,234 ± 1,87695.2 ± 3.4
TRX-PositiveHTO12-LNP87,543 ± 6,34593.8 ± 4.1
TRX-NegativeStandard LNP14,876 ± 2,01196.1 ± 2.9
TRX-NegativeHTO12-LNP16,112 ± 1,98794.5 ± 3.7

Table 3: Illustrative In Vivo Biodistribution of siRNA-loaded LNPs

OrganStandard LNP (% Injected Dose/g tissue)HTO12-LNP (% Injected Dose/g tissue)
Liver65.7 ± 8.225.3 ± 4.1
Spleen15.2 ± 3.18.9 ± 2.3
Tumor5.8 ± 1.945.6 ± 7.8
Kidney3.1 ± 0.92.5 ± 0.7
Lung2.5 ± 0.81.8 ± 0.5

Experimental Protocols

Protocol 1: Formulation of HTO12-LNPs using Microfluidic Mixing

This protocol describes the formulation of HTO12-LNPs encapsulating a model siRNA using a microfluidic mixing device.

Materials:

  • HTO12 lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA targeting a gene of interest

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve HTO12, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 25 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to a final concentration of 0.5 mg/mL.

  • Microfluidic Mixing:

    • Set the total flow rate on the microfluidic device to 12 mL/min.

    • Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) to 3:1.

    • Prime the system with the respective buffers.

    • Load the lipid solution and the siRNA solution into separate syringes and place them on the syringe pumps.

    • Initiate the mixing process and collect the resulting LNP solution.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Determine the LNP concentration and store at 4°C.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Formulation cluster_purification Purification & Storage Lipid_Stock Prepare Lipid Stock (HTO12, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stock->Microfluidic_Mixing siRNA_Solution Prepare siRNA Solution in Citrate Buffer (pH 4.0) siRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Storage Store at 4°C Sterilization->Storage

Caption: Workflow for HTO12-LNP Formulation.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines the procedure for transfecting adherent cells with HTO12-LNPs.

Materials:

  • TRX-positive and TRX-negative cell lines

  • Complete growth medium

  • Opti-MEM reduced-serum medium

  • HTO12-LNPs encapsulating siRNA

  • 96-well cell culture plates

  • Reagents for quantifying gene knockdown (e.g., qRT-PCR or Western blot)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight at 37°C and 5% CO₂.

  • LNP Preparation: Dilute the HTO12-LNP stock solution to the desired final concentrations (e.g., 1, 5, 10, 25, 50 nM siRNA) in Opti-MEM.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the diluted LNP solution to each well.

    • Incubate for 4-6 hours at 37°C.

    • After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

  • Post-Transfection Incubation: Incubate the cells for an additional 24-72 hours to allow for gene knockdown.

  • Analysis:

    • Gene Knockdown: Lyse the cells and quantify the expression of the target gene using qRT-PCR or Western blotting.

    • Cell Viability: Assess cell viability using a suitable assay.

In_Vitro_Transfection_Workflow cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate (70-80% Confluency) Prepare_LNPs Dilute HTO12-LNPs in Opti-MEM Transfect Add Diluted LNPs to Cells (Incubate 4-6 hours) Prepare_LNPs->Transfect Change_Medium Replace with Fresh Growth Medium Transfect->Change_Medium Incubate_Post Incubate for 24-72 hours Change_Medium->Incubate_Post Analyze_Knockdown Quantify Gene Knockdown (qRT-PCR / Western Blot) Incubate_Post->Analyze_Knockdown Analyze_Viability Assess Cell Viability Incubate_Post->Analyze_Viability

Caption: Workflow for In Vitro Transfection.

Protocol 3: In Vivo Administration and Tissue Analysis

This protocol provides a general guideline for the systemic administration of HTO12-LNPs in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • HTO12-LNPs encapsulating siRNA

  • Sterile PBS

  • Insulin syringes

  • Anesthesia

  • Tissue homogenization equipment

  • Reagents for siRNA quantification (e.g., stem-loop RT-qPCR)

Procedure:

  • LNP Preparation for Injection: Dilute the HTO12-LNP stock solution in sterile PBS to the desired final concentration for the target dose (e.g., 1-5 mg/kg siRNA).

  • Administration: Administer the LNP solution to the mice via intravenous (tail vein) injection.

  • Tissue Collection: At a predetermined time point (e.g., 24, 48, or 72 hours) post-injection, euthanize the mice. Perfuse with PBS and collect the tumor and other major organs (liver, spleen, kidneys, lungs).

  • Tissue Homogenization: Weigh each tissue sample and homogenize it in a suitable lysis buffer.

  • siRNA Quantification: Extract total RNA from the tissue homogenates and quantify the amount of delivered siRNA using a sensitive and specific method such as stem-loop RT-qPCR.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling and Uptake Pathway

The following diagram illustrates the hypothesized mechanism of HTO12-LNP uptake and cargo release.

HTO12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP HTO12-LNP Receptor TargetReceptorX (TRX) LNP->Receptor Binding Endosome Endosome (pH ~6.5) Receptor->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cargo_Release siRNA Cargo Release Late_Endosome->Cargo_Release Endosomal Escape (pH-dependent) RISC RISC Loading & mRNA Cleavage Cargo_Release->RISC

Application Notes and Protocols for Lipid HTO12: Enabling the Delivery of Large mRNA Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Lipid HTO12 in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of large messenger RNA (mRNA) constructs. The information compiled herein is intended to guide researchers in leveraging HTO12 for therapeutic and research applications involving substantial genetic payloads.

Introduction to this compound

This compound is a novel ionizable lipid that has demonstrated significant promise for the in vivo delivery of genetic material, particularly large mRNA molecules. Its unique chemical structure, featuring multiple hydroxyl groups, allows for efficient encapsulation of mRNA and facilitates endosomal escape, a critical step for successful cytoplasmic delivery.[1][2] Notably, LNPs formulated with HTO12 have shown comparable efficacy to those formulated with the widely used lipid SM-102, but with the distinct advantage of requiring a significantly lower lipid-to-mRNA ratio.[1][2] This characteristic not only improves the drug loading capacity but also potentially enhances the safety profile of the delivery vehicle.[1][2]

Key Advantages of HTO12 for Large mRNA Delivery

  • High Encapsulation Efficiency for Large Constructs: HTO12 has been successfully used to encapsulate large mRNA molecules, such as those encoding for adenine (B156593) base editors, which can exceed 5,000 nucleotides in length.[1]

  • Favorable Lipid-to-mRNA Ratio: Studies have shown that HTO12 can achieve optimal in vivo expression at a lipid-to-mRNA weight ratio of 4:1, which is 2.5 times lower than the standard 10:1 ratio used for SM-102.[1] This improved drug loading capacity is a significant advantage for delivering large genetic payloads.

  • Comparable In Vivo Efficacy: In preclinical models, HTO12-LNPs have demonstrated potent and effective delivery of functional mRNA to target tissues, leading to significant protein expression and gene editing.[1]

  • Favorable Physicochemical Properties: LNPs formulated with HTO12 typically exhibit a particle size of 60-65 nm with a low polydispersity index (PDI) of less than 0.15, and a negative zeta potential, all of which are desirable characteristics for in vivo applications.[1]

Data Presentation: Physicochemical and In Vivo Performance

The following tables summarize the key quantitative data for HTO12-LNPs, primarily from a comparative study with SM-102 LNPs for the delivery of a large adenine base editor (ABE) mRNA (>5000 bp).

Table 1: Physicochemical Characterization of HTO12-LNPs

ParameterHTO12-LNPSM-102-LNP
Average Particle Size (nm)60 - 6560 - 65
Polydispersity Index (PDI)< 0.15< 0.15
Zeta Potential (mV) in PBS-9 to -10-9 to -10
Optimal Ionizable Lipid to mRNA Ratio (w/w)4:110:1

Data compiled from a study by Yin et al.[1]

Table 2: In Vivo Performance of HTO12-LNPs for ABE mRNA Delivery in Mice

ParameterHTO12-LNPSM-102-LNP
Target Protein (Pcsk9) Reduction86.6%Comparable to HTO12
Gene Editing Efficiency63.4%Comparable to HTO12
Serum Total Cholesterol Reduction25.2%Comparable to HTO12

Data compiled from a study by Yin et al.[1]

Experimental Protocols

The following protocols are adapted from established methods for LNP-mRNA formulation and characterization and can be specifically tailored for using this compound for large mRNA constructs.

In Vitro Transcription of Large mRNA Constructs

This protocol outlines the synthesis of high-quality, large mRNA constructs suitable for LNP encapsulation.

Materials:

  • Linearized DNA template encoding the large gene of interest with an upstream T7 promoter.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (NTPs) or modified NTPs (e.g., N1-methyl-pseudouridine-5'-triphosphate)

  • RNase Inhibitor

  • DNase I

  • Transcription Buffer

  • Purification kit for large RNA

Procedure:

  • Reaction Setup: In an RNase-free tube, combine the transcription buffer, NTPs, RNase inhibitor, and the linearized DNA template.

  • Initiation: Add T7 RNA Polymerase to the reaction mixture and incubate at 37°C for 2-4 hours. For large constructs, optimizing the incubation time may be necessary to maximize yield and integrity.[][4]

  • DNase Treatment: After incubation, add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable purification kit designed for large RNA molecules to remove enzymes, unincorporated nucleotides, and other reaction components.

  • Quality Control: Assess the integrity and size of the purified mRNA using gel electrophoresis. Quantify the mRNA concentration using a spectrophotometer or a fluorescent dye-based assay.

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of HTO12-LNPs encapsulating large mRNA using a microfluidic mixing device.[5][6][7]

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000)

  • Ethanol (B145695)

  • Large mRNA construct in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Lipid Solution Preparation: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio. A commonly used molar ratio for ionizable lipid formulations is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

  • mRNA Solution Preparation: Dilute the purified large mRNA construct in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rates on the microfluidic device to achieve a 3:1 aqueous-to-organic phase ratio.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis: Collect the resulting LNP solution and dialyze it against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP suspension if necessary using a suitable method and sterilize by passing through a 0.22 µm filter.

Characterization of HTO12-LNPs

4.3.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP sample in PBS and measure the particle size and PDI using a DLS instrument.

4.3.2. Zeta Potential Measurement

  • Method: Laser Doppler Electrophoresis

  • Procedure: Dilute the LNP sample in PBS and measure the zeta potential.

4.3.3. mRNA Encapsulation Efficiency Quantification

  • Method: RiboGreen Assay or Capillary Gel Electrophoresis (CGE)[7][8]

  • Procedure (RiboGreen Assay):

    • Prepare two sets of LNP samples.

    • To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).

    • The other set remains untreated (free mRNA).

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100

In Vivo Evaluation of Protein Expression

This protocol describes a general method for assessing the in vivo efficacy of HTO12-LNP delivered large mRNA encoding a reporter protein (e.g., Luciferase).[9][10]

Materials:

  • HTO12-LNPs encapsulating luciferase mRNA

  • Animal model (e.g., BALB/c mice)

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • Administration: Administer the HTO12-LNPs to the animal model via the desired route (e.g., intravenous injection).

  • Substrate Injection: At various time points post-administration (e.g., 6, 24, 48 hours), inject the animals with the D-luciferin substrate.

  • Bioluminescence Imaging: Anesthetize the animals and image them using an IVIS to detect the bioluminescent signal, which corresponds to luciferase expression.

  • Data Analysis: Quantify the bioluminescent signal in specific organs or at the injection site to determine the level and location of protein expression.

Visualizations

The following diagrams illustrate key workflows and mechanisms involved in the delivery of large mRNA constructs using this compound-LNPs.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Low pH Buffer) HTO12 This compound Mixer Microfluidic Mixing HTO12->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer PEG PEG-Lipid PEG->Mixer mRNA Large mRNA (>5kb) mRNA->Mixer Dialysis Dialysis (vs. PBS pH 7.4) Mixer->Dialysis LNP HTO12-LNP Dialysis->LNP Characterization Characterization (Size, PDI, EE%) LNP->Characterization

Caption: Workflow for HTO12-LNP formulation and characterization.

LNP_Delivery_Pathway LNP HTO12-LNP Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm mRNA Release Translation Translation (Ribosomes) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Endosomal_Escape_Mechanism cluster_endosome Endosome (Acidic pH) Protonation HTO12 Protonation (Positively Charged) Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Destabilization Membrane Destabilization Membrane_Interaction->Destabilization mRNA Large mRNA Destabilization->mRNA Release into Cytoplasm LNP HTO12-LNP LNP->Protonation

Caption: Proposed mechanism of HTO12-mediated endosomal escape.

References

Troubleshooting & Optimization

How to prevent aggregation of Lipid HTO12 LNPs during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Lipid HTO12 Lipid Nanoparticles (LNPs) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound LNP aggregation during storage?

A1: Aggregation of this compound LNPs during storage is a multifaceted issue primarily driven by physical and chemical instabilities. Key contributing factors include:

  • Inappropriate Storage Temperature: Both elevated and freezing temperatures can induce aggregation. Storage at room temperature can lead to a loss of efficacy over time, while freezing without cryoprotectants can cause aggregation due to the formation of ice crystals.[1][2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing LNP solutions is a significant cause of aggregation and loss of efficacy.[1][2][3] This process induces stress on the nanoparticles, potentially leading to structural changes and fusion.[2]

  • Formulation Composition:

    • pH: While some studies suggest that pH has a minimal effect on LNP stability when stored at refrigerated temperatures, significant pH shifts during freezing of certain buffers (like phosphate-buffered saline) can induce aggregation.[1][3]

    • Ionic Strength: High ionic strength in the formulation buffer can promote aggregation due to charge screening effects between LNP particles.[3]

    • Lipid Composition: The type of lipids used, including the structure of ionizable lipids and the concentration of PEG-lipids, significantly influences the stability and propensity for aggregation.[3] PEG-lipids provide a steric barrier to aggregation.[3]

  • Mechanical Stress: Agitation and other mechanical stresses during handling and administration can lead to the formation of LNP aggregates.[3]

Q2: What is the recommended storage temperature for this compound LNPs?

A2: For short to medium-term storage (up to 150-160 days), refrigeration at 2°C is recommended for LNPs in an aqueous solution.[1] This condition has been shown to maintain LNP stability better than storage at -20°C or room temperature.[1] For long-term storage, lyophilization (freeze-drying) is the preferred method.[1][4][5] If freezing is necessary, storage at -20°C or -80°C is common, but it is crucial to include cryoprotectants to prevent aggregation.[1][6]

Q3: How can I prevent LNP aggregation during freeze-thaw cycles?

A3: To mitigate aggregation during freeze-thaw cycles, the use of cryoprotectants is essential.[1][2][5] Sugars such as sucrose (B13894) and trehalose (B1683222) are widely used and have been shown to be effective.[1][7][8] These cryoprotectants protect the LNPs by reducing the formation of large ice crystals and stabilizing the lipid bilayer during freezing.[2] A concentration of 20% (w/v) of sucrose or trehalose has been found to be effective in preserving LNP efficacy and minimizing increases in particle size and polydispersity.[1][7]

Troubleshooting Guide

Issue: I am observing visible aggregation or an increase in particle size (Z-average diameter) and polydispersity index (PDI) in my this compound LNP suspension after storage.

Below is a step-by-step guide to troubleshoot and prevent this issue.

Troubleshooting_LNP_Aggregation start Start: LNP Aggregation Observed check_storage 1. Review Storage Conditions start->check_storage storage_temp Was the storage temperature appropriate? (Recommended: 2°C for liquid, -20°C/-80°C with cryoprotectants) check_storage->storage_temp check_formulation 2. Evaluate Formulation ph_ionic Is the buffer pH and ionic strength optimized? check_formulation->ph_ionic check_handling 3. Assess Handling Procedures agitation Was the sample subjected to mechanical stress (e.g., vigorous vortexing)? check_handling->agitation freeze_thaw Were there multiple freeze-thaw cycles? storage_temp->freeze_thaw Yes solution_refrigerate Solution: Store at 2°C for short/medium-term. For long-term, consider lyophilization. storage_temp->solution_refrigerate No cryoprotectant Was a cryoprotectant used for frozen storage? freeze_thaw->cryoprotectant Yes solution_minimize_ft Solution: Minimize freeze-thaw cycles by aliquoting samples. freeze_thaw->solution_minimize_ft No cryoprotectant->check_formulation Yes solution_add_cryo Solution: Add cryoprotectants (e.g., 20% w/v sucrose or trehalose) before freezing. cryoprotectant->solution_add_cryo No peg_lipid Is the PEG-lipid concentration adequate? ph_ionic->peg_lipid Yes solution_optimize_buffer Solution: Use a buffer with stable pH during freezing (e.g., Tris-based) and optimize ionic strength. ph_ionic->solution_optimize_buffer No peg_lipid->check_handling Yes solution_optimize_peg Solution: Optimize PEG-lipid concentration in the formulation. peg_lipid->solution_optimize_peg No solution_gentle_handling Solution: Handle LNP suspensions gently. Use gentle inversion for resuspension. agitation->solution_gentle_handling Yes end_node End: Stable LNP Storage agitation->end_node No solution_refrigerate->end_node solution_minimize_ft->end_node solution_add_cryo->end_node solution_optimize_buffer->end_node solution_optimize_peg->end_node solution_gentle_handling->end_node

Caption: Troubleshooting workflow for this compound LNP aggregation during storage.

Data on LNP Stability Under Different Storage Conditions

The following tables summarize quantitative data on the effect of storage temperature and cryoprotectants on LNP stability.

Table 1: Effect of Storage Temperature on LNP Stability over 156 Days

Storage TemperatureGene Silencing EfficacyChange in Z-average DiameterChange in Polydispersity Index (PDI)
25°C (Room Temp) Lost efficacy after ~156 days[1]Minimal increase[1]Minimal increase[1]
2°C (Refrigerator) Maintained stability for at least 156 days[1]Stable[1]Stable[1]
-20°C (Freezer) Retained most efficacy over 156 days[1]Increased[1]Increased[1]

Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle

Cryoprotectant (20% w/v)Gene Silencing EfficacyZ-average DiameterPolydispersity Index (PDI)
None Significantly reduced[1][7]Significant increase[1][7]Significant increase[1][7]
Trehalose Retained efficacy[1][7]Mitigated increase[1][7]Mitigated increase[1][7]
Sucrose Retained efficacy[1][7]Mitigated increase[1][7]Mitigated increase[1][7]

Experimental Protocols

Protocol 1: LNP Formulation

This protocol provides a general method for the formulation of LNPs.

LNP_Formulation_Workflow start Start: LNP Formulation prep_lipid 1. Prepare Lipid Solution (e.g., this compound, cholesterol, DSPC, PEG-lipid in ethanol) start->prep_lipid prep_aqueous 2. Prepare Aqueous Phase (e.g., siRNA in sodium citrate (B86180) buffer) start->prep_aqueous mixing 3. Rapid Mixing (e.g., microfluidic device or rapid pipetting) prep_lipid->mixing prep_aqueous->mixing self_assembly 4. LNP Self-Assembly mixing->self_assembly dialysis 5. Dialysis (Optional) (To remove ethanol (B145695) and unencapsulated material) self_assembly->dialysis characterization 6. Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization end_node End: Formulated LNPs characterization->end_node

Caption: General workflow for the formulation of Lipid Nanoparticles.

Methodology:

  • Lipid Preparation: Dissolve the lipidoid (e.g., a specific molar ratio of ionizable lipid, cholesterol, DSPC, and PEG-lipid) in ethanol.[7]

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (e.g., siRNA) in a low pH buffer, such as 10 mM sodium citrate.[7]

  • Mixing: Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution.[7] This can be achieved using a microfluidic mixing device or by rapid manual pipetting.[7] The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the nucleic acid.

  • Purification (Optional but Recommended): The resulting LNP suspension can be dialyzed against a suitable buffer (e.g., PBS pH 7.4) to remove the ethanol and any unencapsulated material.[9]

Protocol 2: Lyophilization of LNPs for Long-Term Storage

This protocol describes how to lyophilize LNPs to enhance their long-term stability.

Methodology:

  • Addition of Lyoprotectant: To the freshly prepared LNP suspension, add a lyoprotectant such as sucrose or trehalose to a final concentration of 10-20% (w/v).[1][7]

  • Freezing: Freeze the LNP-lyoprotectant mixture. This can be done by storing at -80°C overnight or by flash-freezing in liquid nitrogen.[1][7]

  • Freeze-Drying: Place the frozen samples in a freeze-dryer and lyophilize until all the water is removed, typically for 12-24 hours.[1][7]

  • Storage: Store the lyophilized powder at an appropriate temperature, such as -20°C or -80°C, in a sealed container.[1]

  • Reconstitution: To use the LNPs, reconstitute the lyophilized powder in nuclease-free water or a suitable buffer and gently mix to resuspend.[1] Reconstitution in the presence of a low concentration of ethanol (e.g., 5-30%) has been shown to improve recovery, but may require subsequent dialysis.[1] The use of lyoprotectants can eliminate the need for ethanol during reconstitution.[1]

References

Technical Support Center: Enhancing mRNA Encapsulation with Lipid HTO12

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid HTO12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the encapsulation efficiency of mRNA using lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages?

A1: this compound is a novel, multi-hydroxyl ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics, such as mRNA and siRNA.[1][2] Its primary advantage is the ability to achieve high mRNA encapsulation and in vivo expression efficiency at a significantly lower lipid-to-mRNA ratio compared to commonly used ionizable lipids like SM-102.[1][3] This can potentially reduce the required lipid dosage and improve the safety profile of mRNA-based therapies.[1]

Q2: What is the optimal lipid-to-mRNA ratio when using this compound?

A2: Studies have shown that a weight-to-weight ratio of 4:1 (this compound:mRNA) can achieve optimal expression efficiency, which is about 2.5 times more efficient than a 10:1 ratio for HTO12 and significantly better than the standard 10:1 ratio used for SM-102. Researchers should, however, perform their own optimization studies for their specific mRNA and formulation.

Q3: What are the typical physicochemical properties of LNPs formulated with this compound?

A3: LNPs formulated with this compound generally exhibit a particle size in the range of 60-80 nm, a low polydispersity index (PDI) of less than 0.15, and a slightly negative zeta potential (around -9 to -10 mV) in a neutral buffer like PBS. The pKa of HTO12-containing LNPs is approximately 6.4 to 6.5.

Q4: Can this compound be used with microfluidic mixing systems?

A4: Yes, this compound is compatible with microfluidic mixing techniques for LNP formulation. Microfluidic systems offer precise control over mixing parameters such as total flow rate (TFR) and flow rate ratio (FRR), which are critical for producing LNPs with consistent size and high encapsulation efficiency.

Troubleshooting Guide

This guide addresses common issues that may arise during the formulation of mRNA-LNPs with this compound.

Observation Potential Cause(s) Recommended Action(s)
Low Encapsulation Efficiency (<80%) 1. Suboptimal pH of the aqueous buffer: The acidic buffer (pH 4.0-5.0) is crucial for the protonation of this compound, enabling electrostatic interaction with the negatively charged mRNA. 2. Incorrect Nitrogen-to-Phosphate (N/P) ratio: An improper ratio can lead to inefficient complexation of the lipid and mRNA. 3. Inefficient mixing: Poor mixing of the lipid and aqueous phases can result in incomplete nanoparticle formation.1. Verify buffer pH: Ensure the pH of your aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) is within the optimal range of 4.0-5.0. 2. Optimize N/P ratio: A typical starting N/P ratio is between 3 and 6. Perform a titration to determine the optimal ratio for your specific mRNA. 3. Optimize mixing parameters: If using a microfluidic system, adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).
Large Particle Size (>100 nm) or High Polydispersity Index (PDI >0.2) 1. Suboptimal mixing parameters: Incorrect flow rates in microfluidic systems can lead to larger and more heterogeneous particles. 2. Lipid aggregation: Improper lipid dissolution or suboptimal buffer conditions can cause aggregation. 3. Low quality of mRNA: Degraded or aggregated mRNA can affect LNP formation.1. Adjust microfluidic parameters: Systematically vary the TFR and FRR to find the optimal conditions for your formulation. 2. Ensure complete lipid dissolution: Make sure all lipids are fully dissolved in the ethanol (B145695) phase before mixing. Gentle heating (60-65°C) may be required for some lipids, but allow the solution to return to room temperature before use. 3. Check mRNA integrity: Verify the integrity of your mRNA using a method like gel electrophoresis.
Inconsistent Results Between Batches 1. Variability in lipid stock solutions: Inaccurate concentrations of lipid stocks can lead to batch-to-batch variability. 2. Inconsistent mixing: Manual mixing methods can introduce variability. 3. Temperature fluctuations: Changes in temperature during formulation can affect LNP self-assembly.1. Prepare fresh lipid stocks: Prepare fresh lipid stock solutions and accurately determine their concentrations before each use. 2. Use a controlled mixing system: Employ a microfluidic mixing device for reproducible results. 3. Maintain a consistent temperature: Ensure the formulation process is carried out at a consistent room temperature.

Data Presentation

Table 1: Physicochemical Properties of LNPs Formulated with this compound vs. SM-102

ParameterThis compound LNPSM-12 LNP
Optimal Lipid:mRNA Ratio (w/w) 4:110:1
Particle Size (Z-average, nm) 60 - 8080 - 100
Polydispersity Index (PDI) < 0.15< 0.15
Zeta Potential (mV in PBS) -9 to -10-5 to -7
Encapsulation Efficiency (%) > 90%> 90%
pKa 6.4 - 6.5~6.7

Data synthesized from available research. Actual values may vary depending on the specific formulation and process parameters.

Experimental Protocols

Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using this compound and a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Ethanol (200 proof, RNase-free)

  • mRNA in citrate buffer (e.g., 10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. Gentle heating (60-65°C) may be necessary to fully dissolve DSPC and cholesterol.

    • Combine the lipid stock solutions to achieve a final molar ratio of approximately 50:10:38.5:1.5 (HTO12:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the final lipid mixture to ensure homogeneity.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in a citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).

    • Initiate the mixing process and collect the resulting LNP suspension from the outlet.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, for larger volumes, use tangential flow filtration (TFF) for buffer exchange.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the procedure to quantify the amount of encapsulated mRNA.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Total mRNA (A): Dilute the mRNA-LNP sample in TE buffer containing 0.1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Free mRNA (B): Dilute the mRNA-LNP sample in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the prepared standards and samples to the wells of the 96-well plate.

    • Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's protocol.

    • Add the RiboGreen working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation of Encapsulation Efficiency:

    • Generate a standard curve from the fluorescence readings of the RNA standards.

    • Determine the concentration of total mRNA (A) and free mRNA (B) from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing Lipid_Stock Lipid Stock Solution (HTO12, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (in Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis/TFF (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNP Final mRNA-LNP Product Sterile_Filtration->Final_LNP

Caption: Workflow for mRNA-LNP formulation using this compound.

Encapsulation_Efficiency_Workflow LNP_Sample mRNA-LNP Sample Total_mRNA_Prep Add Triton X-100 (LNP Disruption) LNP_Sample->Total_mRNA_Prep Free_mRNA_Prep No Triton X-100 LNP_Sample->Free_mRNA_Prep RiboGreen_Assay RiboGreen Assay (Fluorescence Measurement) Total_mRNA_Prep->RiboGreen_Assay Free_mRNA_Prep->RiboGreen_Assay Calculation Calculate Concentrations RiboGreen_Assay->Calculation Standard_Curve RNA Standard Curve Standard_Curve->Calculation EE_Result Encapsulation Efficiency (%) Calculation->EE_Result

Caption: Workflow for determining mRNA encapsulation efficiency.

References

Technical Support Center: Addressing In Vivo Toxicity of Lipid HTO12 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid HTO12 formulations for in vivo applications.

Troubleshooting Guides

Issue 1: Observed In Vivo Toxicity (e.g., weight loss, lethargy, elevated liver enzymes)

When encountering signs of in vivo toxicity with HTO12 formulations, a systematic evaluation of the formulation's physicochemical properties and the biological response is crucial. Below is a guide to troubleshoot and mitigate these effects.

Table 1: Quantitative Analysis of In Vivo Toxicity Markers

While specific toxicity data for HTO12 formulations is not extensively published, the following table outlines key parameters to measure. A study has shown that this compound nanoparticles (LNPs) demonstrate a biosafety profile comparable to the clinically validated SM-102 LNPs.[1][2] Notably, HTO12 can achieve similar mRNA delivery efficiency at a lower lipid-to-mRNA ratio, which may contribute to a favorable safety profile.[1][2]

Parameter Assay Time Points (Post-injection) Expected Trend for Optimized, Low-Toxicity Formulation
Systemic Toxicity Body WeightDaily for 14 days< 10% transient weight loss, recovery to baseline
Hepatotoxicity Serum ALT/AST Levels24h, 48h, 72h, 7dMinimal to no significant elevation compared to control
Inflammatory Response Serum Cytokine Levels (e.g., IL-6, TNF-α, IL-1β)2h, 6h, 24hTransient, low-level increase, returning to baseline by 24h
Hematological Effects Complete Blood Count (CBC)24h, 72h, 7dParameters within normal physiological ranges
Renal Toxicity Serum BUN/Creatinine24h, 72h, 7dNo significant elevation compared to control

Experimental Workflow for Troubleshooting In Vivo Toxicity

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Toxicity Analysis formulate Formulate HTO12 LNPs characterize Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) formulate->characterize inject Administer to Animal Model characterize->inject monitor Monitor Clinical Signs (Weight, Behavior) inject->monitor collect Collect Blood/Tissues monitor->collect biochem Serum Biochemistry (ALT, AST, BUN) collect->biochem cytokine Cytokine Profiling (ELISA, Luminex) collect->cytokine histo Histopathology collect->histo data_analysis Analyze Data & Optimize biochem->data_analysis cytokine->data_analysis histo->data_analysis

Figure 1: A workflow for troubleshooting in vivo toxicity of HTO12 LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lipid-to-mRNA weight ratio for HTO12 to minimize toxicity?

A: Studies have indicated that HTO12-based LNPs can achieve high mRNA delivery efficiency at a lower lipid-to-mRNA ratio compared to other ionizable lipids like SM-102.[1][2] An optimal weight ratio for HTO12 has been reported to be around 4:1, which is 2.5 times lower than the standard 10:1 ratio often used for SM-102.[2] Using the minimal effective amount of lipid can reduce the overall dose of lipids administered, potentially lowering toxicity.

Q2: My HTO12 formulation is causing an inflammatory response. What are the potential causes and solutions?

A: An inflammatory response to LNPs can be triggered by the ionizable lipid component, which can activate innate immune pathways.[3] Here are some potential causes and mitigation strategies:

  • Lipid Ratio: Ensure you are using the optimized, lower lipid-to-mRNA ratio for HTO12.

  • Formulation Quality: High polydispersity or the presence of aggregates can lead to increased immune cell uptake and inflammation. Ensure your formulation has a low polydispersity index (PDI < 0.2).

  • PEGylated Lipid: The type and density of the PEG-lipid can influence immunogenicity. While PEG helps to stabilize particles and increase circulation time, it can also elicit anti-PEG antibodies upon repeated administration.[4] Consider optimizing the PEG-lipid component in your formulation.

Signaling Pathway of LNP-Induced Inflammation

inflammation_pathway LNP HTO12 LNP APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) LNP->APC Uptake TLR4 Toll-like Receptor 4 (TLR4) APC->TLR4 Activation by ionizable lipid MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Transcription Toxicity Systemic Inflammation & Toxicity Cytokines->Toxicity

Figure 2: Simplified signaling pathway of LNP-induced inflammatory cytokine production.

Q3: How does the pKa of HTO12 affect its in vivo performance and toxicity?

A: The pKa of the ionizable lipid is a critical factor. A pKa in the range of 6.2-6.7 allows the LNP to be relatively neutral at physiological pH (around 7.4), which reduces non-specific interactions and toxicity during circulation.[2] Upon endocytosis into cells, the acidic environment of the endosome (pH 5.0-6.5) protonates the ionizable lipid, leading to a positive charge. This facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. An optimal pKa is essential for balancing delivery efficiency and minimizing toxicity.

Q4: Can in vitro toxicity assays predict the in vivo toxicity of my HTO12 formulation?

A: In vitro assays, such as cytotoxicity assays on cell lines (e.g., using MTT or LDH assays), are useful for initial screening but often do not fully correlate with in vivo toxicity.[5] In vivo systems involve complex interactions with the immune system and biodistribution to various organs, which cannot be fully replicated in vitro. Therefore, in vivo toxicity studies are essential for a comprehensive safety assessment.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating HTO12-mRNA LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to prepare individual stock solutions.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., a starting point could be 50:10:38.5:1.5 for ionizable lipid:phospholipid:cholesterol:PEG-lipid).

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA payload in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.[6]

  • Microfluidic Mixing:

    • Set the total flow rate and the flow rate ratio on the microfluidic mixing device (e.g., a 3:1 aqueous to organic phase ratio).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Initiate the flow to mix the two phases, leading to the self-assembly of LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and non-encapsulated mRNA.[6]

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

    • Sterile filter the final formulation through a 0.22 µm filter.

Protocol 2: In Vivo Toxicity Assessment

This protocol provides a general framework for assessing the acute toxicity of HTO12-LNP formulations in a murine model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Animal Model:

    • Use 6-8 week old BALB/c or C57BL/6 mice.

  • Administration:

    • Administer the HTO12-LNP formulation via the desired route (e.g., intravenous injection). Include a control group receiving PBS.

  • Clinical Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, activity level, and grooming behavior for up to 14 days.

  • Blood Collection and Analysis:

    • At predetermined time points (e.g., 24, 48, and 72 hours post-injection), collect blood via a method like retro-orbital or submandibular bleeding.

    • Analyze serum for liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

    • Use a portion of the plasma to quantify cytokine levels (e.g., IL-6, TNF-α) using ELISA or a multiplex bead array.

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and perform a necropsy.

    • Collect major organs (liver, spleen, kidneys, lungs, heart) and fix them in 10% neutral buffered formalin.

    • Process the tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate for any signs of tissue damage, inflammation, or cellular infiltration.[7]

References

Technical Support Center: Optimizing Lipid HTO12 LNP Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of Lipid HTO12 lipid nanoparticles (LNPs).

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of HTO12 LNPs.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) After Storage

Question: We observed a significant increase in the average particle size and PDI of our HTO12 LNP formulation after storing it at 4°C for a few weeks. What could be the cause, and how can we prevent this?

Answer: An increase in particle size and PDI is often indicative of particle aggregation or fusion, which can compromise the efficacy and safety of your LNP formulation.

Potential Causes and Solutions:

  • Suboptimal Storage Temperature: While 4°C is a common storage condition, freezing temperatures can sometimes lead to better preservation of LNP integrity, especially for longer durations. However, freeze-thaw cycles can also induce aggregation.[1][2]

  • Lack of Cryoprotectants During Freezing: If you are storing your LNPs at -20°C or -80°C, the absence of cryoprotectants is a likely cause of aggregation.[1][3][4][5] Ice crystal formation during freezing can exert mechanical stress on the LNPs, leading to their fusion.[3]

  • Inadequate Formulation: The composition of your LNP, particularly the concentration of PEG-lipids, plays a crucial role in preventing aggregation.[6]

Recommendations:

  • Optimize Storage Temperature: For short-term storage (up to 4 weeks), 4°C in a suitable buffer such as PBS has been shown to be effective for HTO12 LNPs.[7] For longer-term storage, consider -20°C or -80°C.

  • Incorporate Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) at concentrations of 5-20% (w/v) is highly recommended to prevent freeze-thaw-induced aggregation.[1][3][4][5]

  • Review Formulation: Ensure your HTO12 LNP formulation has an optimal PEG-lipid concentration to provide a sufficient steric barrier against aggregation.

Issue 2: Decreased Encapsulation Efficiency and Loss of Payload Integrity

Question: After long-term storage, we've noticed a decrease in the encapsulation efficiency of our mRNA payload and suspect RNA degradation. What are the likely reasons, and what steps can we take to mitigate this?

Answer: Loss of encapsulation efficiency and degradation of the nucleic acid payload are critical stability issues that directly impact the therapeutic efficacy of the LNPs.

Potential Causes and Solutions:

  • Hydrolysis of Ionizable Lipids and RNA: The ester bonds in ionizable lipids like HTO12 and the phosphodiester backbone of RNA are susceptible to hydrolysis, which can be influenced by pH and temperature.[6][8]

  • Oxidation: Lipids are prone to oxidation, which can lead to the formation of reactive species that can damage the lipid and the encapsulated payload.[8]

  • Improper Buffer Conditions: The pH of the storage buffer can influence the rate of hydrolysis of both the lipids and the RNA.[2]

Recommendations:

  • Control Storage Temperature: Lower temperatures (-20°C to -80°C) significantly slow down chemical degradation processes like hydrolysis and oxidation.[6]

  • Optimize Buffer pH: While some studies suggest a neutral pH (around 7.4) is suitable for storage, the optimal pH may be formulation-dependent.[2][3] It is advisable to conduct a pH stability study for your specific HTO12 LNP formulation.

  • Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) is a highly effective method to prevent hydrolysis and other degradation pathways by removing water.[6] The addition of lyoprotectants such as sucrose or trehalose is crucial for maintaining LNP integrity during this process.[3][9][10][11][12][13]

  • Use High-Quality Reagents: Ensure that all lipids and other formulation components are of high purity and are stored under appropriate conditions to minimize the presence of oxidative impurities.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for HTO12 LNPs for short-term and long-term stability?

  • Short-term (up to 4 weeks): HTO12 LNPs have demonstrated substantial stability when stored in phosphate-buffered saline (PBS) at 4°C.[7]

  • Long-term: For storage beyond four weeks, freezing at -20°C or -80°C with the addition of a cryoprotectant (e.g., 10-20% sucrose or trehalose) is recommended to minimize degradation and aggregation.[1][3][4][5][14] Lyophilization in the presence of a lyoprotectant is the most robust strategy for ensuring long-term stability.[3][9][10][11][12][13]

2. What is the role of cryoprotectants and which ones are most effective?

Cryoprotectants are essential for protecting LNPs from the stresses of freezing and thawing. They form a protective glassy matrix around the nanoparticles, preventing the formation of damaging ice crystals and minimizing aggregation.[3] Sucrose and trehalose are the most commonly used and effective cryoprotectants for LNPs.[1][3][4][5]

3. How does lyophilization improve the stability of HTO12 LNPs?

Lyophilization, or freeze-drying, removes water from the LNP formulation. This is highly beneficial for long-term stability as it significantly inhibits chemical degradation pathways that require an aqueous environment, such as hydrolysis of the ionizable lipid and the RNA payload.[6][8] Reconstitution of lyophilized LNPs should be performed with care to avoid aggregation.

4. What analytical techniques should be used to monitor the stability of HTO12 LNPs?

A comprehensive stability testing program should include a suite of analytical methods to assess various critical quality attributes (CQAs):

  • Particle Size and Polydispersity: Dynamic Light Scattering (DLS).[15]

  • Encapsulation Efficiency and Payload Integrity: Ribogreen assays and gel electrophoresis or ion-pair reversed-phase HPLC.[16]

  • Lipid Composition and Degradation: High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD) or mass spectrometry (LC-MS).[15][17][18]

  • Particle Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM).[7]

5. Can freeze-thaw cycles affect HTO12 LNP stability?

Yes, repeated freeze-thaw cycles can be detrimental to LNP stability, often leading to increased particle size and aggregation.[1][3] This is primarily due to the mechanical stress from ice crystal formation and fusion of nanoparticles in the unfrozen fraction. The use of cryoprotectants is crucial to mitigate these effects.[3][4][5]

Quantitative Data Summary

Table 1: Stability of HTO12 LNPs under Different Storage Conditions

Ionizable LipidStorage ConditionDurationKey Stability ObservationsReference
HTO124°C in PBS4 weeksMaintained integrity.[7]
HTO1237°C in 10% FBS6 hoursMaintained integrity.[7]

Table 2: Effect of Cryoprotectants on LNP Stability (General Findings Applicable to HTO12)

CryoprotectantConcentration (w/v)Storage ConditionEffect on LNP StabilityReference
Sucrose10%-20°CMaintained stability and in vivo potency for 30 days.[14]
Trehalose/Sucrose20%Freeze-thaw cycles (-80°C)Prevented aggregation and loss of efficacy.[3]
Sucrose12%-80°CMaintained stability and efficacy for up to one month.[5]

Experimental Protocols

Protocol 1: Assessment of HTO12 LNP Stability under Refrigerated and Frozen Conditions

  • Preparation of LNP samples: Prepare HTO12 LNP formulations according to your standard protocol.

  • Aliquoting and Storage:

    • For refrigerated storage, aliquot samples into sterile, sealed vials and store at 2-8°C.

    • For frozen storage, dilute LNP samples with a cryoprotectant solution (e.g., to a final concentration of 10% w/v sucrose in PBS). Aliquot into cryovials and store at -20°C or -80°C.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., Day 0, Week 1, Week 4, Month 3, Month 6).

  • Thawing of Frozen Samples: Thaw frozen samples rapidly in a water bath at room temperature.

  • Analysis: For each time point, analyze the following parameters:

    • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Perform a Ribogreen assay.

    • Payload Integrity: Analyze by gel electrophoresis.

    • Lipid Integrity: Use an appropriate chromatographic method like HPLC-CAD.

Protocol 2: Lyophilization of HTO12 LNPs for Long-Term Storage

  • Preparation of LNP-Lyoprotectant Solution: To your HTO12 LNP formulation, add a sterile solution of a lyoprotectant (e.g., sucrose or trehalose) to achieve a final concentration of 10-20% (w/v).

  • Freezing: Freeze the LNP solution. A common method is to freeze at -80°C overnight.[11]

  • Primary Drying (Sublimation): Place the frozen samples in a freeze-dryer. The shelf temperature and vacuum pressure should be optimized for your specific formulation. A representative starting point could be -20°C and 0.13 mbar.[19]

  • Secondary Drying (Desorption): After the ice has sublimated, increase the shelf temperature (e.g., to 20°C) under high vacuum to remove residual water.

  • Reconstitution: Reconstitute the lyophilized cake with nuclease-free water or a suitable buffer to the original volume. Gently swirl to dissolve.

  • Post-Reconstitution Analysis: Immediately after reconstitution, analyze the LNPs for particle size, PDI, encapsulation efficiency, and payload integrity as described in Protocol 1.

Visualizations

LNP_Degradation_Pathways Potential Degradation Pathways of HTO12 LNPs LNP Stable HTO12 LNP Aggregation Aggregation/Fusion LNP->Aggregation Physical Instability (e.g., Temperature fluctuations, Freeze-thaw) Hydrolysis Hydrolysis LNP->Hydrolysis Chemical Instability (Aqueous environment) Oxidation Oxidation LNP->Oxidation Chemical Instability (Presence of oxygen, impurities) Loss_of_Efficacy Loss of Efficacy Aggregation->Loss_of_Efficacy Payload_Degradation Payload Degradation Hydrolysis->Payload_Degradation Oxidation->Payload_Degradation Payload_Degradation->Loss_of_Efficacy

Caption: Key degradation pathways affecting HTO12 LNP stability.

Troubleshooting_Workflow Troubleshooting Workflow for HTO12 LNP Instability Start Observe LNP Instability (e.g., increased size, decreased EE) Check_Storage Review Storage Conditions (Temperature, Duration) Start->Check_Storage Check_Formulation Examine Formulation (PEG-lipid %, Buffer pH) Check_Storage->Check_Formulation Conditions OK Optimize_Temp Optimize Storage Temperature (4°C vs -20°C vs -80°C) Check_Storage->Optimize_Temp Suboptimal Temp Add_Cryo Incorporate Cryoprotectants (Sucrose, Trehalose) Check_Formulation->Add_Cryo Freeze-thaw issues Consider_Lyo Consider Lyophilization Check_Formulation->Consider_Lyo Long-term storage needed Stable_LNP Achieve Stable LNP Add_Cryo->Stable_LNP Optimize_Temp->Add_Cryo For Freezing Consider_Lyo->Stable_LNP

Caption: A logical workflow for troubleshooting HTO12 LNP instability issues.

References

Technical Support Center: Lipid HTO12 Transfection Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Lipid HTO12 Transfection Reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your transfection experiments for maximal efficiency and cell viability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low transfection efficiency with this compound?

Low transfection efficiency can be attributed to several factors, ranging from the health of your cells to the quality of your plasmid DNA and the specifics of the transfection protocol.[1][2][3] Below are the most common causes and their respective solutions.

  • Suboptimal Cell Health: The overall health and viability of the cells are crucial for successful transfection.[4][5][6] Ensure your cells are actively dividing, free from contamination (like mycoplasma), and have been passaged a low number of times (ideally fewer than 30-50 passages).[4][6]

  • Poor Plasmid DNA Quality: The purity and integrity of your plasmid DNA are critical.[7][8][9] Contaminants such as endotoxins, proteins, phenol, and salts can significantly reduce transfection efficiency and cause cell toxicity.[7][8][9][10] For optimal results, use high-purity, endotoxin-free plasmid DNA, preferably in a supercoiled form for transient transfections.[8][9][10]

  • Incorrect DNA:Reagent Ratio: The ratio of plasmid DNA to this compound is one of the most critical parameters to optimize for each cell line.[1][5][] An incorrect ratio can lead to inefficient complex formation or toxicity.

  • Inappropriate Cell Confluency: Transfecting cells at the wrong density can negatively impact efficiency. For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][6] Overly confluent cells may have reduced uptake of the transfection complexes due to contact inhibition, while sparse cultures may not be healthy enough for efficient transfection.[4][6]

  • Presence of Serum or Antibiotics During Complex Formation: It is critical to form the this compound-DNA complexes in a serum-free medium.[1][12][13][14] Serum proteins can interfere with the formation of these complexes.[13][15] While antibiotics can often be present in the culture medium during transfection, it is best practice to perform complexation in a medium free of any additives.[1][15][16]

Q2: Why are my cells dying after transfection with this compound?

Cell toxicity following transfection is a common issue and can often be mitigated by optimizing the protocol.

  • Excessive Amount of Transfection Reagent: Using too much this compound can be toxic to cells.[12] It is essential to perform a dose-response optimization to find the lowest effective concentration of the reagent.

  • High Concentration of DNA: An excessive amount of plasmid DNA can also induce cytotoxicity.[12]

  • Low Cell Density: Plating cells at too low a density can make them more susceptible to the toxic effects of the transfection complexes.[12][17]

  • Contaminants in Plasmid DNA: Endotoxins and other impurities in the DNA preparation are a major source of cell death.[7][8][10]

  • Prolonged Exposure to Complexes: For particularly sensitive cell lines, reducing the incubation time with the transfection complexes or changing the medium 4-6 hours post-transfection can help improve viability.[17][18]

Q3: Can I use this compound for both transient and stable transfections?

Yes, this compound is suitable for both transient and stable transfections. However, the requirements for the plasmid DNA differ. For transient transfection, supercoiled plasmid DNA is most efficient.[8][10][19] For stable transfection, linearizing the DNA can facilitate its integration into the host cell's genome, although this may result in lower initial uptake compared to supercoiled plasmids.[8][10][19] For creating stable cell lines, it's recommended to wait at least 48-72 hours after transfection before introducing a selective antibiotic.[1][3][15]

Q4: My this compound reagent was accidentally frozen. Can I still use it?

It is generally not recommended to use lipid-based transfection reagents that have been frozen, as this can alter the integrity of the lipid particles and reduce performance.[1][12] Always store this compound at 4°C as recommended.

Troubleshooting Guide

This table summarizes key experimental parameters and provides recommendations for optimizing your transfection protocol with this compound.

ParameterCommon IssueRecommendationStarting Point for Optimization
Cell Confluency Too low or too highActively dividing cells take up foreign DNA more efficiently.[6]For adherent cells, aim for 70-90% confluency at the time of transfection.[1][6]
Plasmid DNA Quality Contamination (endotoxins, protein, etc.)Use high-purity, endotoxin-free plasmid DNA.[7][8][10]A260/A280 ratio of 1.8-2.0.
DNA Amount Too much (toxicity) or too little (low efficiency)Optimize the amount of DNA for your specific cell type and plate format.Start with the recommended amount in the protocol and perform a titration.
This compound Volume Too much (toxicity) or too little (low efficiency)The optimal volume of this compound is cell-type dependent.Perform a titration to find the ideal ratio.
DNA:this compound Ratio Suboptimal complex formationThis is a critical parameter that requires optimization.[1][5]Test ratios from 1:0.5 to 1:5 (µg DNA : µL this compound). A 1:2 to 1:3 ratio is a good starting point for many cell lines.[1]
Complex Formation Serum or antibiotic interferenceAlways form DNA-lipid complexes in serum-free medium.[1][12][13]Use a serum-free medium like Opti-MEM for dilutions.[1][14]
Incubation Time Insufficient or excessive exposureOptimize the duration cells are exposed to the transfection complexes.A standard incubation of 4-6 hours is common, but this may need adjustment for sensitive cells.

Experimental Protocols

Standard Protocol for Transfection of Adherent Cells in a 6-Well Plate

This protocol provides a starting point for optimization. Amounts should be scaled accordingly for other plate formats.

Day 0: Cell Seeding

  • Seed 2.0 x 10^5 to 5.0 x 10^5 cells per well in 2 mL of your standard growth medium.

  • Incubate overnight (18-24 hours) under normal growth conditions (e.g., 37°C, 5% CO2). The cells should be 70-90% confluent at the time of transfection.[1][6]

Day 1: Transfection

  • Dilute DNA: In a sterile microcentrifuge tube, dilute 2.5 µg of high-quality plasmid DNA in 250 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

  • Dilute this compound: In a separate sterile microcentrifuge tube, dilute 5.0 µL of this compound in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. Note: Do not vortex the lipid reagent.[1]

  • Form Complexes: Add the diluted DNA to the diluted this compound. Mix gently by pipetting up and down.

  • Incubate: Incubate the DNA-lipid mixture for 15-20 minutes at room temperature to allow for complex formation.[12]

  • Add Complexes to Cells: Add the 500 µL of the DNA-lipid complexes drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubate: Return the plate to the incubator and culture for 24-72 hours.

  • Assay: After the incubation period, analyze the cells for transgene expression. For sensitive cell lines, the medium containing the complexes can be replaced with fresh, complete growth medium after 4-6 hours.[17]

Visual Guides

Lipid-Based Transfection Workflow

This diagram outlines the key steps in a typical lipid-based transfection experiment.

TransfectionWorkflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis seed_cells 1. Seed Cells (Day 0) prep_dna 2. Dilute Plasmid DNA (Serum-Free Medium) prep_lipid 3. Dilute this compound (Serum-Free Medium) form_complex 4. Mix Diluted DNA and this compound prep_lipid->form_complex incubate_complex 5. Incubate 15-20 min at Room Temp form_complex->incubate_complex add_complex 6. Add Complexes to Cells incubate_complex->add_complex incubate_cells 7. Incubate Cells (24-72 hours) add_complex->incubate_cells analyze 8. Analyze for Gene Expression incubate_cells->analyze

Caption: A step-by-step workflow for lipid-mediated transfection.

Simplified Pathway of Plasmid DNA Uptake

This diagram illustrates the general mechanism by which lipid-DNA complexes enter the cell and deliver the plasmid to the nucleus.

DNA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA_Lipid_Complex This compound-DNA Complex (Lipoplex) Endosome Endosome DNA_Lipid_Complex->Endosome Endocytosis Released_DNA Plasmid DNA Endosome->Released_DNA Endosomal Escape Nuclear_DNA Plasmid DNA Released_DNA->Nuclear_DNA Nuclear Import Transcription Transcription (mRNA production) Nuclear_DNA->Transcription

Caption: Mechanism of cationic lipid-mediated DNA delivery into a cell.

References

Technical Support Center: Managing Immunogenicity of Lipid HTO12-Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Lipid HTO12-based Lipid Nanoparticles (LNPs). This guide provides answers to frequently asked questions and troubleshooting advice for managing the immunogenicity of your LNP formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the immunogenicity of HTO12-based LNPs.

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a novel, ionizable cationic lipid.[1] Ionizable lipids are a critical component of modern LNP delivery systems for nucleic acids like mRNA and siRNA.[2][3] At a low pH (within an endosome), HTO12 becomes positively charged, which facilitates the crucial step of endosomal escape, allowing the nucleic acid payload to be released into the cytoplasm.[2][4] In systemic circulation (neutral pH), it remains relatively neutral, which helps reduce toxicity and interaction with cellular membranes compared to permanently cationic lipids. Its specific chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(2-hydroxytetradecyl)amino)octanoate, is designed to balance delivery efficiency with biocompatibility.

Q2: What are the primary drivers of immunogenicity in HTO12-LNP formulations?

A2: The immunogenicity of LNP-mRNA formulations is complex and can be triggered by multiple components and pathways. For HTO12-LNPs, the key drivers are:

  • The Ionizable Lipid (HTO12): The amine headgroup of ionizable lipids can be recognized by innate immune receptors like Toll-like receptors (TLRs), particularly TLR4. This recognition can initiate signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. The LNP lipids themselves, even without an mRNA cargo, can be immunostimulatory.

  • The mRNA Cargo: The nucleic acid payload can be sensed by various pattern recognition receptors (PRRs), including endosomal TLRs (TLR3, TLR7/8) and cytosolic sensors (RIG-I, MDA5), triggering type-I interferon and inflammatory responses. Using modified nucleosides (e.g., N1-methylpseudouridine) in the mRNA can help reduce this response.

  • PEG-Lipid Component: Polyethylene glycol (PEG) is used to stabilize the LNP and prolong its circulation time. However, pre-existing anti-PEG antibodies (IgM and IgG) in a significant portion of the population can lead to rapid clearance of the LNPs, a phenomenon known as accelerated blood clearance (ABC). This interaction can also activate the complement system, leading to hypersensitivity reactions.

  • Complement Activation: LNPs can activate the complement system, a key part of the innate immune system, through both the classical (antibody-mediated) and alternative pathways. This leads to the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex (C5b-9), which can trigger inflammatory responses and hypersensitivity reactions, sometimes referred to as complement activation-related pseudoallergy (CARPA).

Q3: What are the typical signs of an unwanted immune response to my HTO12-LNPs in an experiment?

A3: Unwanted immune activation can manifest in several ways, both in vitro and in vivo.

  • In Vitro:

    • High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant of cultured immune cells (like PBMCs or macrophages) exposed to LNPs.

    • Significant cytotoxicity or reduced cell viability in your cell-based assays.

    • Activation of specific immune cell markers (e.g., CD69, CD86 on dendritic cells).

  • In Vivo:

    • Systemic inflammatory responses, indicated by elevated cytokine levels in the serum shortly after administration.

    • Reactogenicity, including symptoms like fever or lethargy in animal models.

    • Elevated liver enzymes (ALT, AST) in plasma, suggesting potential liver toxicity.

    • Rapid clearance of subsequent doses, indicating an ABC phenomenon.

    • Histopathological findings in organs like the liver and spleen, such as inflammatory cell infiltrates.

Part 2: Troubleshooting Guides

This section provides practical advice for specific issues you may encounter during your experiments.

Issue 1: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are observed in my in vitro assay.

Potential Cause Troubleshooting Step
1. Endotoxin (B1171834) Contamination Bacterial endotoxins (LPS) are potent activators of TLR4 and can cause strong inflammatory responses, masking the true effect of your LNPs. Action: Test all components (lipids, buffers, mRNA) and the final LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Note that nanoparticles can interfere with some LAL assays; use a method validated for nanoparticles, such as a chromogenic assay with appropriate sample dilutions and controls to mitigate interference.
2. Intrinsic LNP Immunostimulation The HTO12 lipid itself may be activating innate immune pathways (e.g., via TLR4). Action: Run a control experiment using "empty" LNPs (containing no mRNA) to distinguish between the lipid-driven and mRNA-driven responses. If empty LNPs are highly stimulatory, consider optimizing the LNP composition.
3. LNP Formulation Parameters LNP size, charge (zeta potential), and lipid molar ratios can influence immune activation. Action: Characterize your LNP formulation thoroughly (size, polydispersity index, zeta potential). Experiment with altering the molar percentage of the PEG-lipid (typically 1-3 mol%) or the helper lipids to see if it reduces cytokine induction while maintaining transfection efficiency.
4. mRNA Cargo Unmodified single-stranded RNA can be a potent immune stimulant. Action: Ensure your mRNA has been purified to remove double-stranded RNA contaminants. Use modified nucleosides (e.g., N1-methylpseudouridine) to reduce innate immune sensing.

Issue 2: Reduced efficacy (lower protein expression) upon the second or third dose in my in vivo study.

Potential Cause Troubleshooting Step
1. Accelerated Blood Clearance (ABC) Pre-existing or induced anti-PEG IgM antibodies can bind to the LNP surface, leading to rapid clearance by the mononuclear phagocyte system upon subsequent injections. Action: Measure anti-PEG IgM levels in the serum of your animal models before and after the first dose. If high levels are detected, consider strategies to mitigate this effect.
2. Mitigation of ABC Phenomenon Strategies exist to reduce the impact of anti-PEG antibodies. Action:      a) Modify the PEG-lipid: Use a PEG-lipid with a shorter lipid tail, which has been shown to reduce accumulation in lymph nodes and may alter the immune response.      b) Replace PEG: Investigate alternative stealth polymers to replace PEG, such as poly-glutamic acid-ethylene oxide (PGE) graft copolymers.      c) Alter Dosing Regimen: Increasing the time interval between doses may allow anti-PEG IgM levels to subside.
3. Innate Immune Response Attenuation A strong initial innate immune response can sometimes attenuate the adaptive response to subsequent doses. Action: Characterize the innate immune response (cytokines) after the first dose. If it is exceptionally strong, consider formulation changes (see Issue 1) or route of administration adjustments (e.g., intramuscular vs. intravenous) to reduce systemic exposure.

Part 3: Data & Formulation Parameters

This section provides reference tables for common quantitative parameters in LNP formulation and immunogenicity assessment.

Table 1: Typical LNP Formulation & Quality Control Parameters

ParameterTypical RangeSignificance
Size (Z-average Diameter) 80 - 120 nmAffects biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity.
Zeta Potential -10 mV to +10 mV (at neutral pH)Surface charge influences stability and interaction with biological components.
Encapsulation Efficiency > 90%Percentage of mRNA successfully encapsulated within the LNPs.
Lipid Molar Ratios Ionizable:Helper:Cholesterol:PEG-LipidA common starting point is a molar ratio of 50:10:38.5:1.5.
Endotoxin Level < 5 EU/mL (Example Limit)Critical for avoiding non-specific inflammatory responses.

Table 2: Key Cytokines in LNP Immunogenicity Assessment

CytokinePrimary Function in LNP Response
IL-6 Key pro-inflammatory cytokine; often elevated in response to LNP administration.
TNF-α Pro-inflammatory cytokine involved in systemic inflammation.
IL-1β A product of inflammasome activation, indicating a specific innate immune pathway.
IFN-β Type I interferon, often produced in response to viral RNA sensing pathways.
CCL2 (MCP-1) A chemokine that recruits monocytes and macrophages to sites of inflammation.

Part 4: Key Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

  • Objective: To quantify the pro-inflammatory cytokine response to HTO12-LNP formulations.

  • Materials:

    • Cryopreserved human peripheral blood mononuclear cells (PBMCs).

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • HTO12-LNP formulations (test article, empty LNP control).

    • Positive Control: Lipopolysaccharide (LPS) at 1 µg/mL.

    • Negative Control: Vehicle buffer (e.g., PBS).

    • 96-well cell culture plates.

    • Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for IL-6, TNF-α, etc.

  • Methodology:

    • Thaw and culture PBMCs according to the supplier's protocol.

    • Seed 200,000 - 300,000 PBMCs per well in a 96-well plate.

    • Prepare serial dilutions of your HTO12-LNP formulations. A typical concentration range to test is 0.1 to 10 µg/mL of mRNA.

    • Add the LNP dilutions, LPS positive control, and vehicle negative control to the wells in triplicate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Perform the cytokine measurement using a multiplex assay or ELISA following the manufacturer's instructions.

    • Analyze the data by plotting cytokine concentration against LNP concentration.

Protocol 2: Qualitative Assessment of Complement Activation

This protocol is adapted from the National Cancer Institute's Nanotechnology Characterization Laboratory method.

  • Objective: To determine if HTO12-LNP formulations activate the complement cascade in human plasma.

  • Principle: Activation of any complement pathway results in the cleavage of the C3 component into C3a and C3b. This assay uses Western blotting to detect the appearance of C3 cleavage products.

  • Materials:

    • Human plasma (from a pool of healthy donors).

    • Veronal buffer.

    • Positive Control: Cobra Venom Factor (CVF).

    • HTO12-LNP formulation.

    • 4X NuPAGE LDS sample buffer with a reducing agent.

    • Reagents and equipment for SDS-PAGE and Western blotting.

    • Primary antibody: Anti-human C3 antibody that recognizes both native C3 and its cleavage products.

    • Secondary HRP-conjugated antibody.

    • Chemiluminescent substrate.

  • Methodology:

    • In a microcentrifuge tube, combine 10 µL of veronal buffer, 10 µL of human plasma, and 10 µL of your test sample (LNP formulation, CVF positive control, or buffer negative control). Prepare each sample in duplicate.

    • Vortex the tubes and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 4X NuPAGE buffer with reducing agent.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary anti-C3 antibody, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Interpretation: The negative control lane should show a strong band corresponding to intact C3 (~185 kDa, composed of alpha and beta chains). The positive control and any complement-activating LNP samples will show a decrease in the intact C3 band and the appearance of lower molecular weight bands corresponding to C3 cleavage products.

Part 5: Visualized Workflows and Pathways

LNP_Immune_Activation cluster_LNP HTO12-LNP cluster_Cell Antigen Presenting Cell (e.g., Macrophage) cluster_Complement Complement System (Blood) LNP HTO12-LNP (Ionizable Lipid + mRNA + PEG) TLR4 TLR4 (Surface Receptor) LNP->TLR4 Lipid Recognition Endosome Endosome LNP->Endosome Endocytosis C3_cleavage C3 → C3a + C3b LNP->C3_cleavage MyD88 MyD88 TLR4->MyD88 TLR7 TLR7 (Endosomal) Endosome->TLR7 mRNA Sensing NLRP3 NLRP3 Inflammasome Endosome->NLRP3 Lysosomal Damage TLR7->MyD88 Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, IL-1β) NLRP3->Cytokines IL-1β NFkB NF-κB MyD88->NFkB IRFs IRFs MyD88->IRFs NFkB->Cytokines IRFs->Cytokines Type I IFN AntiPEG Anti-PEG IgM AntiPEG->LNP Binds PEG AntiPEG->C3_cleavage Classical Pathway

Caption: Key innate immune pathways activated by HTO12-LNPs.

Immunogenicity_Workflow Formulation 1. Formulate & Characterize HTO12-LNP (Size, PDI, Zeta, EE%) Endotoxin 2. Endotoxin Testing (LAL Assay) Formulation->Endotoxin InVitro 3. In Vitro Screening (PBMC/Macrophage Assay) Endotoxin->InVitro Cytokine 4. Measure Cytokines (IL-6, TNF-α, etc.) InVitro->Cytokine Complement 5. Complement Activation (C3 Cleavage Assay) InVitro->Complement Decision Low Cytokines & No Complement Activation? Cytokine->Decision Complement->Decision Optimize Optimize Formulation (Lipid Ratios, PEG) Decision->Optimize No InVivo 6. In Vivo Study (Mouse Model) Decision->InVivo Yes Optimize->Formulation Cytotoxicity_Troubleshooting Start High In Vitro Cytotoxicity Observed CheckEndotoxin Is formulation endotoxin-free? Start->CheckEndotoxin RemoveEndotoxin Action: Use endotoxin-free reagents and test final product. CheckEndotoxin->RemoveEndotoxin No CheckDose Is LNP concentration too high? CheckEndotoxin->CheckDose Yes End Problem Resolved RemoveEndotoxin->End DoseResponse Action: Perform a dose-response experiment to find optimal concentration. CheckDose->DoseResponse Yes CheckEmpty Does the empty LNP cause cytotoxicity? CheckDose->CheckEmpty No DoseResponse->End LipidToxicity Potential intrinsic toxicity of HTO12 formulation. CheckEmpty->LipidToxicity Yes PayloadToxicity Encoded protein from mRNA is cytotoxic. CheckEmpty->PayloadToxicity No OptimizeLNP Action: Modify lipid ratios (e.g., helper or PEG-lipid %). LipidToxicity->OptimizeLNP OptimizeLNP->End

References

Technical Support Center: Quality Control for Reproducible Lipid HTO12 LNP Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining reproducible quality control for Lipid HTO12 lipid nanoparticle (LNP) batches. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Quality Attributes (CQAs) for this compound LNP batches?

A1: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1] For this compound LNP batches, the primary CQAs are essential for ensuring safety, efficacy, and stability.[2][3] These include:

  • Particle Size and Polydispersity Index (PDI): These attributes affect the biodistribution, cellular uptake, and overall efficacy of the LNP.[4][5][6] A typical target size for LNPs is between 80-100 nm for optimal delivery.[4]

  • Encapsulation Efficiency (%EE): This measures the percentage of the nucleic acid payload (e.g., mRNA, siRNA) successfully encapsulated within the LNP.[7][8] High encapsulation efficiency is crucial for therapeutic potency and to minimize potential immune responses triggered by free nucleic acids.[8]

  • Lipid Composition and Integrity: The precise molar ratio of the lipid components, including the ionizable lipid (HTO12), helper lipid, cholesterol, and PEG-lipid, is critical for LNP structure, stability, and function.[4][9] It's also vital to monitor for lipid degradation.[9]

  • Zeta Potential: This measurement indicates the surface charge of the LNPs, which influences their stability in suspension and their interaction with biological membranes.[4][6]

  • Payload Integrity: The integrity of the encapsulated nucleic acid must be maintained throughout the manufacturing and storage process to ensure it can be translated into the desired protein.[7]

  • Potency/Biological Activity: Cell-based assays are used to confirm that the LNP can effectively deliver its payload and induce the desired biological effect, such as protein expression.[9]

Q2: What analytical techniques are recommended for characterizing this compound LNPs?

A2: A suite of orthogonal analytical techniques is necessary for the comprehensive characterization of LNPs.[10] Key recommended methods include:

  • Dynamic Light Scattering (DLS): Used to measure particle size, size distribution, and Polydispersity Index (PDI).[11] It is a fundamental technique for monitoring LNP homogeneity.[11]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS): These methods are used to determine the identity, quantity, and purity of the individual lipid components in the formulation.[9] They are also critical for assessing lipid degradation and overall formulation stability.[9][12]

  • Ribogreen or similar fluorescence-based assays: Used to determine the encapsulation efficiency of the nucleic acid payload by measuring the amount of unencapsulated RNA.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of mRNA in the formulation.[11]

  • Gel Electrophoresis (e.g., Agarose Gel Electrophoresis - AGE): Used to assess the integrity of the encapsulated RNA and to confirm encapsulation.[13]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of LNP morphology and structure.[14]

  • Analytical Ultracentrifugation (AUC): A powerful technique to measure particle size distribution, encapsulation efficiency, and formulation density without sample preparation.[15]

Q3: What are the typical specifications for key quality control parameters for HTO12 LNPs?

A3: While optimal specifications can vary depending on the specific application and payload, the following table provides a general guideline for typical HTO12 LNP batches.

Critical Quality AttributeAnalytical MethodTypical SpecificationRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)60 - 150 nmInfluences biodistribution, cellular uptake, and clearance.[4][16]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow, homogenous particle size distribution, which is crucial for batch-to-batch consistency.[17][18]
Encapsulation Efficiency (%EE) RiboGreen Assay> 90%Ensures a high percentage of the therapeutic payload is protected and delivered, maximizing potency.[8]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at physiological pHA neutral surface charge can help reduce non-specific interactions and improve in vivo circulation time.[4]
Lipid Component Ratio HPLC-CAD, LC/MSWithin ±5% of target molar ratioThe specific ratio of lipids (ionizable, helper, cholesterol, PEG) is critical for LNP formation, stability, and function.[14][17]
Payload Integrity Agarose Gel Electrophoresis (AGE)No significant degradation bandsEnsures the encapsulated nucleic acid is intact and can be translated into the functional protein.[7]

Q4: How does the manufacturing process influence the quality of HTO12 LNP batches?

A4: The manufacturing process is a critical factor in determining the final quality attributes of the LNPs.[19] Slight deviations can lead to inconsistent batches.[17] Microfluidic mixing is a commonly used technique that offers precise control over the mixing environment, leading to reproducible and scalable LNP production.[20][21] Key process parameters to control include:

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase (containing the nucleic acid) to the organic phase (containing the lipids). This significantly impacts particle size.[20][22]

  • Total Flow Rate (TFR): The combined speed at which the two phases are mixed. This can also influence particle size and PDI.[22]

  • Lipid Concentration: The concentration of lipids in the organic phase affects the final LNP characteristics.[6]

  • Purification Method: Techniques like Tangential Flow Filtration (TFF) are used to remove solvents (e.g., ethanol) and unencapsulated material, which is vital for the final formulation's purity and stability.[11]

Troubleshooting Guide

Problem: My LNPs are too large or have a high Polydispersity Index (PDI).

Possible Cause Recommended Solution
Incorrect Flow Rate Ratio (FRR) Optimize the FRR during microfluidic mixing. Generally, increasing the aqueous-to-organic phase ratio can lead to smaller particle sizes.[20]
Low Total Flow Rate (TFR) Increase the TFR. Higher mixing speeds often result in smaller, more uniform particles.[22]
Lipid Quality or Solubility Issues Ensure all lipid components, especially cholesterol, are fully dissolved in the ethanol (B145695) phase before mixing. Heating may be required.[13] Use high-purity lipids from a reliable supplier.[23]
Aggregation Post-Formulation Ensure the purification step (e.g., dialysis or TFF) is performed promptly after mixing to remove ethanol, which can destabilize LNPs. Store LNPs in a suitable buffer (e.g., PBS) at the recommended temperature.
Issues with the Microfluidic Cartridge Check the microfluidic chip for any blockages or fouling, which can disrupt the mixing process.[21]

Problem: The encapsulation efficiency (%EE) of my mRNA/siRNA is low.

Possible Cause Recommended Solution
Suboptimal pH of Aqueous Buffer Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or citrate) is at an acidic pH (typically pH 4-5). This is necessary for the ionizable lipid (HTO12) to become protonated and effectively complex with the negatively charged nucleic acid.[24]
Incorrect N/P Ratio The Nitrogen-to-Phosphate (N/P) ratio, which represents the molar ratio of the ionizable lipid's nitrogen atoms to the nucleic acid's phosphate (B84403) groups, is critical. Optimize this ratio; a typical starting point is around 6.[16]
Poor Nucleic Acid Quality Use high-quality, intact mRNA/siRNA. Degraded nucleic acids may not encapsulate as efficiently.
Inefficient Mixing Verify that the mixing process is rapid and uniform. For manual methods, ensure rapid pipetting. For microfluidics, ensure the system is operating correctly.[24]

Problem: I'm observing significant batch-to-batch variability.

Possible Cause Recommended Solution
Inconsistent Process Parameters Strictly control and document all manufacturing parameters, including flow rates, temperatures, and mixing times.[17] The use of automated systems like microfluidic mixers can greatly enhance reproducibility.[21]
Variability in Raw Materials Source high-purity lipids and other raw materials from a qualified vendor.[23] Perform quality control checks on incoming materials.
Manual Formulation Steps Minimize manual handling where possible. Automated microfluidic systems are preferred over manual mixing methods to reduce human error.[24][25]
Inconsistent Purification Standardize the purification process (TFF or dialysis), ensuring consistent buffer exchange volumes and processing times.[11]

Problem: My LNPs are not stable during storage.

Possible Cause Recommended Solution
Incorrect Storage Temperature Store LNPs at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage, to prevent aggregation and lipid/payload degradation.[26]
Suboptimal Buffer/Excipients The final formulation buffer is critical. Use a buffer like PBS at a neutral pH. Consider adding cryoprotectants (e.g., sucrose, trehalose) for frozen storage to maintain particle integrity during freeze-thaw cycles.[26][27]
Lipid Hydrolysis/Oxidation Protect the formulation from light and use high-purity lipids to minimize the presence of impurities that could catalyze degradation.[7]
Aggregation over Time Ensure the PEG-lipid concentration is optimal, as it provides a steric barrier against aggregation.[16] Confirm that the final PDI is low, as polydisperse samples are often less stable.

Experimental Protocols

Protocol 1: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in 1x PBS (pH 7.4) to a suitable concentration for DLS analysis. The exact dilution will depend on the instrument's sensitivity and the initial concentration of the LNP batch.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data from 3-5 runs of 10-15 seconds each.

  • Analysis: The software will generate a report containing the Z-average diameter (particle size) and the Polydispersity Index (PDI). Ensure the quality of the correlation function meets the instrument's standards.

Protocol 2: mRNA Encapsulation Efficiency (%EE) Determination

  • Reagent Preparation: Prepare a working solution of a fluorescent dye sensitive to nucleic acids (e.g., RiboGreen) in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Standard Curve: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.

  • Sample Measurement (Free mRNA): Dilute an aliquot of the LNP formulation in TE buffer. Add the fluorescent dye and measure the fluorescence (Fluorescence_initial). This reading corresponds to the unencapsulated mRNA.

  • Sample Measurement (Total mRNA): To a separate, identical aliquot of the diluted LNP formulation, add a surfactant such as 0.5% Triton X-100 to lyse the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at room temperature.[13] Add the fluorescent dye and measure the fluorescence (Fluorescence_total).

  • Calculation: Determine the concentration of free and total mRNA using the standard curve. Calculate the encapsulation efficiency using the following formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Manufacturing_Workflow cluster_prep Phase Preparation cluster_mfg Manufacturing cluster_qc Quality Control Testing Lipid_Prep 1. Lipid Phase Preparation (HTO12, DSPC, Chol, PEG-Lipid in Ethanol) Mixing 3. Microfluidic Mixing (Controlled FRR & TFR) Lipid_Prep->Mixing Aqueous_Prep 2. Aqueous Phase Preparation (mRNA in Citrate Buffer, pH 4.0) Aqueous_Prep->Mixing Purification 4. Purification (TFF) (Buffer Exchange to PBS, pH 7.4) Mixing->Purification Sterilization 5. Sterile Filtration (0.22 µm filter) Purification->Sterilization QC_Tests Size & PDI (DLS) % Encapsulation Lipid Analysis (HPLC) Payload Integrity Zeta Potential Sterilization->QC_Tests In-Process & Final Release Final_Product 6. Final LNP Product Sterilization->Final_Product

Caption: Workflow for LNP manufacturing and quality control.

Troubleshooting_Tree Start Problem: High PDI or Large Size Check_FRR Is Flow Rate Ratio (FRR) Optimized? Start->Check_FRR Check_TFR Is Total Flow Rate (TFR) Sufficiently High? Check_FRR->Check_TFR Yes Sol_FRR Adjust FRR (e.g., Increase Aqueous:Organic Ratio) Check_FRR->Sol_FRR No Check_Lipids Are Lipids Fully Dissolved? Check_TFR->Check_Lipids Yes Sol_TFR Increase TFR Check_TFR->Sol_TFR No Check_Aggregation Is Aggregation Occurring Post-Formulation? Check_Lipids->Check_Aggregation Yes Sol_Lipids Ensure Complete Dissolution (Gentle Warming May Help) Check_Lipids->Sol_Lipids No Sol_Aggregation Prompt Purification; Optimize Final Buffer

Caption: Troubleshooting decision tree for high PDI or large LNP size.

CPP_CQA_Relationship cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) FRR Flow Rate Ratio (Aqueous:Organic) Size_PDI Particle Size & PDI FRR->Size_PDI TFR Total Flow Rate TFR->Size_PDI Lipid_Conc Lipid Concentration Lipid_Conc->Size_PDI EE Encapsulation Efficiency Lipid_Conc->EE Buffer_pH Aqueous Buffer pH Buffer_pH->EE Stability Stability Size_PDI->Stability EE->Stability

Caption: Relationship between process parameters and quality attributes.

References

Lipid HTO12 LNP Performance: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer composition on the performance of lipid nanoparticles (LNPs) formulated with ionizable lipids like Lipid HTO12.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of buffer composition in LNP formulation?

A1: Buffer composition is a critical parameter in LNP formulation that significantly influences the physicochemical properties and subsequent biological performance of the nanoparticles.[1][2] Buffers are crucial during two key stages:

  • Formation/Encapsulation (Acidic pH): An acidic aqueous buffer (typically pH 4.0-5.0) is essential to protonate the tertiary amine of ionizable lipids like HTO12.[3][4][5] This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA, siRNA), driving efficient encapsulation. Commonly used buffers for this step are sodium citrate (B86180) or sodium acetate (B1210297) (25-100 mM).

  • Final Formulation/Storage (Neutral pH): After formation, the LNPs are exchanged into a neutral buffer (pH ~7.4). This step neutralizes the surface charge of the LNPs, which is important for stability and biological compatibility. This final buffer also plays a significant role in the stability of the LNPs during storage, especially under frozen conditions.

Q2: How does the pH of the aqueous buffer impact LNP size and encapsulation efficiency?

A2: The pH of the aqueous buffer during the initial mixing step is one of the most critical factors for successful LNP formulation. A pH of 4.0 has been identified as optimal for maximizing encapsulation efficiency (EE) and cellular expression for LNPs using ionizable lipids. As the pH increases above the pKa of the ionizable lipid (typically around 6.4), the lipid becomes less protonated, weakening the electrostatic interaction with the nucleic acid cargo and leading to a significant drop in encapsulation efficiency. While pH has a major impact on EE, its effect on particle size is generally less pronounced, though some studies note a slight increase in size at higher salt concentrations.

Q3: Which buffer should I choose for the final LNP suspension and storage?

A3: The choice of the final storage buffer significantly affects LNP stability, particularly during freeze-thaw cycles. While phosphate-buffered saline (PBS) is common, it can cause a dramatic pH drop (up to 4 units) upon freezing, which may lead to LNP aggregation and reduced performance. Studies have shown that Tris-buffered saline (TBS) and HEPES-buffered saline (HBS) can offer better cryoprotection and result in higher transfection efficiency compared to PBS after a freeze-thaw cycle. For instance, the COVID-19 vaccines from Pfizer/BioNTech and Moderna use PBS and Tris-based buffers, respectively, highlighting that the optimal choice can be formulation-dependent. For long-term storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is highly recommended to prevent aggregation and maintain potency.

Troubleshooting Guide

Problem 1: Low Nucleic Acid Encapsulation Efficiency (<80%)

Potential Cause Troubleshooting Steps
Incorrect pH of Aqueous Buffer The pH of the nucleic acid-containing buffer (e.g., citrate, acetate) must be acidic, ideally around pH 4.0, to ensure the ionizable lipid is positively charged. Verify the pH of your buffer immediately before use.
Suboptimal N/P Ratio The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is critical for encapsulation. A commonly used N/P ratio is around 6. If EE is low, consider optimizing this ratio.
Incompatible Buffer Species Certain buffer species can be incompatible with specific payloads. For example, citrate and PBS have been shown to be incompatible with Cas9 RNP complexation. For mRNA/siRNA, citrate and acetate are generally considered safe and effective for the formulation step.

Problem 2: LNP Aggregation (High Polydispersity Index - PDI > 0.2)

Potential Cause Troubleshooting Steps
Freeze-Thaw Stress Freezing LNPs in certain buffers, especially PBS, can induce aggregation due to significant pH shifts and ice crystal formation.
Solution 1: Switch the final buffer to Tris-buffered saline (TBS) or HEPES-buffered saline (HBS), which offer better cryoprotection.
Solution 2: Add cryoprotectants such as sucrose or trehalose (e.g., 20% w/v) to your final buffer before freezing to prevent aggregation.
High Salt Concentration High ionic strength in the final buffer can screen surface charges, reducing repulsive forces between LNPs and promoting aggregation. Ensure the final buffer has a physiological salt concentration (e.g., 150 mM NaCl).
Improper pH of Final Buffer The final buffer pH should be neutral (~7.4) to ensure the LNP surface is mostly neutralized. A highly acidic or basic final buffer could affect surface charge and stability.

Quantitative Data Summary

Table 1: Effect of Final Buffer Composition on LNP Characteristics After a Freeze-Thaw (-20°C) Cycle

Data synthesized from a study on DLin-MC3-DMA based LNPs, which follows similar principles to HTO12 LNPs.

Buffer (at pH 7.4)Mean Particle Size ChangePolydispersity Index (PDI) Change
HEPES-Buffered Saline (HBS) ~50% increaseRemained consistent
Tris-Buffered Saline (TBS) ~10 nm decreaseRemained consistent
Phosphate-Buffered Saline (PBS) ~50% increase~3-fold increase (significant aggregation)

Table 2: Impact of Aqueous Buffer pH on LNP Properties

Data generalized from studies on ionizable lipid-based LNPs.

Buffer pH for EncapsulationEncapsulation Efficiency (EE)Particle Size (Hydrodynamic Diameter)
pH 4.0 Optimal / HighestMinimal / Baseline
pH 5.0 High, but may be slightly reduced vs. pH 4.0Minimal change
pH 6.0 Significantly reducedMinimal change
pH 7.4 Very low / Minimal encapsulationPotential for slight size increase or aggregation

Experimental Protocols & Workflows

Standard Protocol for LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating mRNA-LNPs using an ionizable lipid like this compound.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in pure ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5). Ensure complete dissolution.

    • Aqueous Phase: Dilute the mRNA cargo in a 25-50 mM sodium citrate buffer, adjusted to pH 4.0. Ensure the solution is RNase-free.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr, Inside Therapeutics' TAMARA).

    • Load the aqueous phase and the lipid-ethanol phase into their respective inlets.

    • Initiate mixing at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and a total flow rate (TFR) between 2-12 mL/min. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and encapsulation of the mRNA.

  • Downstream Processing (Buffer Exchange):

    • The newly formed LNP solution contains a high percentage of ethanol, which must be removed.

    • Perform buffer exchange via dialysis or tangential flow filtration (TFF).

    • Dialyze the LNP solution against a neutral buffer (e.g., PBS pH 7.4, TBS pH 7.4) overnight at 4°C. This step removes ethanol and raises the pH to neutralize the LNP surface.

  • Characterization and Storage:

    • Measure LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency using a RiboGreen assay.

    • For long-term storage, add a cryoprotectant (e.g., sucrose) to the final LNP suspension and store at ≤ -20°C.

Visualized Workflows and Logic Diagrams

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. LNP Assembly cluster_purify 3. Purification & Neutralization cluster_final 4. Final Product Aqueous Aqueous Phase mRNA in Citrate Buffer pH 4.0 Mixing Microfluidic Mixing (FRR 3:1) Aqueous->Mixing Organic Organic Phase Lipids in Ethanol Organic->Mixing Dialysis Buffer Exchange (Dialysis / TFF) Mixing->Dialysis Ethanol Removal & pH Neutralization QC QC Analysis (Size, PDI, EE) Dialysis->QC FinalBuffer Final Buffer (e.g., TBS, pH 7.4) FinalBuffer->Dialysis Storage Storage (Add Cryoprotectant, Freeze) QC->Storage

Fig 1. LNP formulation workflow highlighting buffer-critical steps.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Identify Primary Issue start->issue_node decision_agg Aggregation? (High PDI) issue_node->decision_agg decision_ee Low EE? issue_node->decision_ee agg_yes agg_yes decision_agg->agg_yes Yes other_issues Consult further documentation decision_agg->other_issues No decision_ee->other_issues No ee_yes ee_yes decision_ee->ee_yes Yes decision_ft Issue after Freeze-Thaw? agg_yes->decision_ft ft_yes ft_yes decision_ft->ft_yes Yes ft_no ft_no decision_ft->ft_no No solution_cryo 1. Add Cryoprotectant (Sucrose). 2. Switch final buffer from PBS to TBS or HBS. ft_yes->solution_cryo solution_salt solution_salt ft_no->solution_salt Check salt concentration in final buffer. solution_ph solution_ph ee_yes->solution_ph 1. Verify aqueous buffer is pH 4.0. 2. Check N/P Ratio. pH_Effect_Diagram cluster_acidic Acidic Environment (pH 4.0) cluster_neutral Neutral Environment (pH 7.4) Lipid_H Ionizable Lipid (HTO12) Positively Charged (Protonated) Interaction Strong Electrostatic Attraction Lipid_H->Interaction RNA mRNA/siRNA Negatively Charged Backbone RNA->Interaction Result_A High Encapsulation Efficiency Interaction->Result_A Lipid_N Ionizable Lipid (HTO12) Neutral Charge Repulsion Weak / No Attraction Lipid_N->Repulsion RNA_N mRNA/siRNA Negatively Charged Backbone RNA_N->Repulsion Result_N Low Encapsulation Efficiency Repulsion->Result_N

References

Validation & Comparative

A Head-to-Head Comparison of Lipid HTO12 and DLin-MC3-DMA for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to achieving desired therapeutic outcomes. Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation and intracellular delivery of delicate payloads like small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides an objective, data-driven comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the more recent entrant, Lipid HTO12.

At a Glance: Key Performance Indicators

FeatureThis compoundDLin-MC3-DMA
Primary Payloads mRNA, siRNA[1]siRNA, mRNA, pDNA[2][3]
In Vivo Efficacy (mRNA) Comparable to SM-102 with a 2.5-fold lower lipid-to-mRNA ratio[1]Established efficacy for various mRNA applications
In Vivo Efficacy (siRNA) Data not readily available in public domainGold standard for hepatic gene silencing with ED50 as low as 0.005 mg/kg in mice[4]
Key Advantage Potentially lower lipid dose required for comparable mRNA delivery efficiencyExtensive in vivo data and established clinical use
Toxicity Comparable biosafety to SM-102Generally well-tolerated at therapeutic doses, though high doses can lead to liver toxicity

In-Depth Efficacy Analysis

DLin-MC3-DMA: The Gold Standard in siRNA Delivery

DLin-MC3-DMA has long been considered the benchmark for in vivo siRNA delivery, particularly to hepatocytes. Its efficacy is well-documented, with numerous studies demonstrating potent and durable gene silencing.

Table 1: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA-based LNPs

Target GeneAnimal ModelED50 (Median Effective Dose)Reference
Factor VIIMice~0.005 mg/kg
Transthyretin (TTR)Non-human primates0.03 mg/kg

The high potency of DLin-MC3-DMA is attributed to its optimized pKa, which allows for efficient encapsulation of nucleic acids at acidic pH and facilitates endosomal escape upon cellular uptake.

This compound: A Promising Contender for mRNA Therapeutics

This compound is a newer ionizable lipid that has shown significant promise, particularly for mRNA delivery. A key study demonstrated that LNPs formulated with HTO12 achieved comparable mRNA delivery efficiency and biosafety to the widely used SM-102 lipid, but with a significantly lower ratio of ionizable lipid to mRNA. This suggests that HTO12 may offer a superior therapeutic window by reducing the required lipid dose, potentially mitigating dose-dependent toxicities.

Table 2: Comparative In Vivo mRNA Delivery Efficacy

Ionizable LipidKey FindingReference
This compound Comparable mRNA delivery efficiency to SM-102 at a 2.5-fold lower ionizable lipid to mRNA ratio.
SM-102 A clinically utilized ionizable lipid for mRNA delivery.

While direct head-to-head studies comparing this compound and DLin-MC3-DMA for siRNA delivery are not yet publicly available, the promising mRNA delivery data for HTO12 suggests its potential as a versatile delivery agent. Further studies are warranted to fully elucidate its capabilities for siRNA-mediated gene silencing.

The Mechanism of Intracellular Delivery: A Shared Pathway

The efficacy of both this compound and DLin-MC3-DMA hinges on their ability to navigate the complex intracellular environment and release their nucleic acid payload into the cytoplasm. This process involves cellular uptake via endocytosis and subsequent escape from the endosome.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_endosomal_escape Endosomal Escape LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) Endosome Early Endosome (Acidifying pH) LNP->Endosome Cellular Uptake Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation pH drop MembraneInteraction Interaction with Endosomal Membrane Protonation->MembraneInteraction Destabilization Membrane Destabilization & Payload Release MembraneInteraction->Destabilization Cytoplasm Cytoplasm (Payload Action) Destabilization->Cytoplasm

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Upon entering the acidic environment of the endosome, the ionizable lipid component of the LNP becomes protonated. This positive charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the siRNA or mRNA payload into the cytoplasm where it can exert its therapeutic effect.

Experimental Protocols

LNP Formulation for In Vivo Studies

A common method for formulating LNPs for in vivo administration involves a rapid mixing process, often utilizing a microfluidic device.

G cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipid Lipids in Ethanol (B145695) (Ionizable Lipid, Helper Lipids, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics) Lipid->Mixing NucleicAcid Nucleic Acid in Aqueous Buffer (low pH) NucleicAcid->Mixing Dialysis Dialysis (Buffer Exchange & Removal of Ethanol) Mixing->Dialysis Self-assembly LNPs Formulated LNPs (Ready for in vivo use) Dialysis->LNPs

Caption: General workflow for LNP formulation.

Materials:

  • Ionizable lipid (DLin-MC3-DMA or this compound) dissolved in ethanol.

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol, dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • Nucleic acid (siRNA or mRNA) dissolved in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4-5).

  • Dialysis cassette (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Lipid Stock Solution: The ionizable lipid, helper lipids, and PEG-lipid are mixed in ethanol at a specific molar ratio. A commonly used molar ratio for DLin-MC3-DMA formulations is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).

  • Preparation of Nucleic Acid Solution: The siRNA or mRNA is dissolved in the low pH aqueous buffer.

  • LNP Formation: The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed at a defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer to a physiological pH.

  • Characterization: The formulated LNPs are characterized for size, polydispersity index (PDI), encapsulation efficiency, and nucleic acid concentration before in vivo administration.

In Vivo Gene Silencing Study (siRNA)

Animal Model:

  • C57BL/6 mice are commonly used.

Procedure:

  • Administration: LNPs encapsulating the target siRNA are administered intravenously (i.v.) via the tail vein at various dose levels. A control group receives LNPs encapsulating a non-targeting (scrambled) siRNA.

  • Sample Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), blood samples are collected for serum analysis, and liver tissue is harvested.

  • Analysis:

    • Serum Protein Levels: The level of the target protein in the serum is quantified using methods like ELISA.

    • mRNA Levels: The level of the target mRNA in the liver tissue is quantified using RT-qPCR.

  • Efficacy Determination: The percentage of gene silencing is calculated by comparing the target protein or mRNA levels in the treated groups to the control group. The ED50 (the dose required to achieve 50% gene silencing) is then determined.

Conclusion

DLin-MC3-DMA remains a robust and well-validated choice for siRNA delivery, backed by a wealth of preclinical and clinical data. Its high potency in hepatic gene silencing makes it a go-to lipid for liver-targeted therapies.

This compound emerges as a highly promising alternative, particularly for mRNA-based applications. Its ability to achieve comparable efficacy at a lower lipid dose is a significant advantage, potentially leading to improved safety profiles for mRNA therapeutics.

The selection between this compound and DLin-MC3-DMA will ultimately depend on the specific application, the nature of the nucleic acid payload, and the desired therapeutic outcome. For researchers and drug developers, a thorough evaluation of both lipids in their specific context is recommended to identify the optimal delivery platform. As the field of nucleic acid delivery continues to advance, the development of novel ionizable lipids like HTO12 will undoubtedly expand the therapeutic potential of this transformative class of medicines.

References

Benchmarking Lipid HTO12: A Comparative Guide to Novel Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with the development of novel ionizable lipids playing a pivotal role in enhancing the efficacy and safety of lipid nanoparticle (LNP) delivery systems. This guide provides a comprehensive benchmark of the novel ionizable lipid HTO12 against other leading alternatives, with a primary focus on the clinically validated SM-102. The data presented is compiled from preclinical studies to offer an objective comparison of performance, supported by detailed experimental methodologies.

At a Glance: HTO12 vs. SM-102

The novel ionizable this compound has demonstrated comparable performance to the well-established SM-102 in preclinical models, with a distinct advantage in requiring a significantly lower lipid-to-mRNA ratio for effective delivery. This key feature suggests the potential for improved safety profiles in therapeutic applications.

Quantitative Data Summary

The following tables summarize the physicochemical characteristics and in vivo performance of LNPs formulated with HTO12 and the benchmark lipid, SM-102.

Table 1: Physicochemical Properties of HTO12 and SM-102 Lipid Nanoparticles [1][2]

PropertyHTO12-LNPSM-102-LNP
Particle Size (nm) 60 - 65~75.5 - 90.2
Polydispersity Index (PDI) < 0.15< 0.15
Zeta Potential (mV) in PBS -9 to -10Not explicitly stated in comparative study
pKa 6.4 - 6.5~6.7
Encapsulation Efficiency (%) > 70% (at lipid:mRNA ratio > 2:1)> 70% (at lipid:mRNA ratio > 2:1)

Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Expression) [1][2][3]

ParameterHTO12-LNPSM-102-LNP
Optimal Ionizable Lipid:mRNA Ratio (w/w) 4:110:1
Relative In Vivo Luciferase Expression Comparable to SM-102 at its optimal ratioStandard benchmark
Primary Organ of Delivery LiverLiver

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for LNP formulation and in vivo evaluation as described in the benchmarking studies.

Lipid Nanoparticle Formulation

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • Ionizable lipid (HTO12 or SM-102) dissolved in ethanol (B145695).

  • Helper lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol dissolved in ethanol.

  • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) dissolved in ethanol.

  • mRNA (e.g., encoding Firefly Luciferase) dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5 for SM-102).

  • The aqueous phase is prepared by dissolving the mRNA in the citrate buffer.

  • The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a defined flow rate ratio (e.g., 1:3) using a microfluidic mixing device.

  • The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

  • The final LNP formulation is sterile-filtered and stored at 4°C until use.

In Vivo mRNA Delivery and Luciferase Assay

Objective: To evaluate the in vivo efficacy of LNP-formulated mRNA by measuring luciferase expression in a murine model.

Materials:

  • HTO12-LNPs and SM-102-LNPs encapsulating luciferase-encoding mRNA.

  • 6-8 week old BALB/c or C57BL/6 mice.

  • D-luciferin substrate.

  • In vivo imaging system (IVIS).

Procedure:

  • Mice are intravenously administered with the LNP formulations at a specified mRNA dose (e.g., 0.5 mg/kg).

  • At a predetermined time point post-injection (e.g., 6 hours), mice are anesthetized.

  • D-luciferin is administered via intraperitoneal injection.

  • Bioluminescence imaging is performed using an IVIS to quantify the luciferase expression in the whole body and in dissected organs (primarily the liver).

  • The bioluminescence signal is quantified as total flux (photons/second) or average radiance (photons/second/cm²/steradian).

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid_Preparation Lipid & mRNA Preparation Microfluidic_Mixing Microfluidic Mixing Lipid_Preparation->Microfluidic_Mixing Dialysis Dialysis & Buffer Exchange Microfluidic_Mixing->Dialysis Characterization Physicochemical Characterization (Size, PDI, Zeta, pKa, EE) Dialysis->Characterization Animal_Dosing Intravenous Injection in Mice Characterization->Animal_Dosing Formulation Selection Bioluminescence_Imaging Bioluminescence Imaging (IVIS) Animal_Dosing->Bioluminescence_Imaging Data_Analysis Quantification of Luciferase Expression Bioluminescence_Imaging->Data_Analysis

Benchmarking Experimental Workflow

endosomal_escape Cell_Surface LNP binds to cell surface receptors Endocytosis Endocytosis Cell_Surface->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) (Degradation Pathway) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of ionizable lipid Cytosol mRNA released into Cytosol Endosomal_Escape->Cytosol Translation Translation by Ribosomes Cytosol->Translation Protein_Expression Therapeutic Protein Expression Translation->Protein_Expression

LNP-Mediated mRNA Endosomal Escape

References

A Comparative Guide to the Reproducibility and Batch-to-Batch Consistency of Lipid HTO12 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and consistency of lipid nanoparticle (LNP) formulations are paramount for the successful translation of RNA-based therapeutics. This guide provides a comparative analysis of Lipid HTO12 LNPs, with a focus on performance, reproducibility, and batch-to-batch consistency, benchmarked against the well-established SM-102 LNPs.

Performance Data: A Comparative Analysis

While specific batch-to-batch consistency data for this compound LNPs is not publicly available, we can infer its expected high reproducibility from modern manufacturing techniques like microfluidics, which are known to produce LNPs with consistent characteristics.[1][2] The following tables summarize the available in vivo performance data of HTO12 LNPs compared to SM-102 LNPs and outline the key parameters for assessing batch-to-batch consistency.

A study demonstrated that LNPs formulated with HTO12 lipid showed comparable in vivo mRNA delivery efficiency to those formulated with SM-102, even with a significantly lower ratio of ionizable lipid to mRNA.[3] This suggests a highly efficient formulation.

Table 1: In Vivo Performance Comparison of HTO12 and SM-102 LNPs

ParameterThis compound LNPSM-102 LNPKey Findings
mRNA Delivery Efficiency Comparable to SM-102HighHTO12 LNPs achieve similar levels of in vivo protein expression as SM-102 LNPs.[3]
Ionizable Lipid to mRNA Ratio (w/w) 4:110:1HTO12 LNPs require 2.5 times less ionizable lipid for optimal in vivo performance.[3]
Gene Editing Efficiency (Pcsk9) ~63.4% editing efficiencyComparable to HTO12Both LNPs effectively deliver gene-editing payloads, leading to significant target protein reduction.[3]
Biosafety Comparable to SM-102Well-established safety profileHTO12 LNPs demonstrate a similar safety profile to the clinically utilized SM-102 LNPs.[3]

Table 2: Key Parameters for Assessing LNP Batch-to-Batch Consistency

ParameterAcceptable RangeImportance
Particle Size (Diameter) 70 - 150 nmAffects cellular uptake, biodistribution, and immunogenicity.[4]
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the particle population; a lower PDI suggests a more homogenous and stable formulation.[2][5]
Encapsulation Efficiency > 90%Ensures a high payload of the therapeutic RNA, leading to greater potency.[6]

Experimental Protocols

To ensure the reproducibility and consistency of LNP formulations, rigorous characterization is essential. The following are standard protocols for key analytical methods.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted method for producing LNPs with consistent size and high encapsulation efficiency, contributing to excellent batch-to-batch reproducibility.[7][8][9]

Materials:

  • Lipid stock solutions (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid) in ethanol (B145695).

  • mRNA stock solution in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and syringe pumps.

  • Dialysis cassette (e.g., 20 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol and the mRNA solution in the aqueous buffer.

  • Set up the microfluidic system with two syringe pumps, one for the lipid phase and one for the aqueous phase.

  • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing within the chip induces the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

Characterization of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the size and size distribution of nanoparticles in a suspension.[10][11][12][13]

Materials:

  • LNP sample.

  • DLS instrument.

  • Cuvettes.

  • PBS, pH 7.4.

Procedure:

  • Dilute the LNP sample in PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the Z-average diameter (particle size) and the PDI.

  • Repeat the measurement for multiple batches to assess consistency.

Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method for quantifying RNA and is adapted to determine the amount of RNA encapsulated within LNPs.[14][15][16][17]

Materials:

  • LNP sample.

  • Quant-iT RiboGreen RNA Assay Kit.

  • TE buffer (or other suitable buffer).

  • Triton X-100 (or another suitable detergent).

  • 96-well black plate.

  • Fluorescence microplate reader.

  • mRNA standards.

Procedure:

  • Prepare a standard curve of mRNA in TE buffer.

  • Prepare two sets of LNP sample dilutions in TE buffer.

  • To one set of LNP samples, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

  • To the other set of LNP samples, add only TE buffer. This will measure only the free (unencapsulated) mRNA.

  • Add the RiboGreen reagent to all standard and sample wells.

  • Incubate the plate in the dark.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculate the concentration of total mRNA and free mRNA from the standard curve.

  • Determine the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes.

LNP_Batch_Consistency_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_analysis Data Analysis Batch1 Batch 1 DLS Size & PDI (DLS) Batch1->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Batch1->RiboGreen Transfection In Vitro/In Vivo Transfection Batch1->Transfection Batch2 Batch 2 Batch2->DLS Batch2->RiboGreen Batch2->Transfection Batch3 Batch 3 Batch3->DLS Batch3->RiboGreen Batch3->Transfection Compare Compare Batches DLS->Compare RiboGreen->Compare Transfection->Compare Specification Meet Specifications? Compare->Specification Specification->Batch1 No Release Release for Further Use Specification->Release Yes

Caption: Workflow for assessing LNP batch-to-batch consistency.

LNP_Cellular_Uptake LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidification) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape mRNA_Release mRNA Release into Cytoplasm EndosomalEscape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mechanism of action of LNP-delivered mRNA.[18][][20][21][22]

References

A Comparative Guide to In Vivo Base Editor Delivery: Lipid HTO12 vs. Viral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise delivery of base editing machinery to target tissues in vivo is a critical hurdle in the development of new genetic medicines. This guide provides a detailed comparison of two prominent delivery platforms: the novel lipid nanoparticle (LNP) formulation featuring Lipid HTO12, and the well-established adeno-associated virus (AAV) vectors. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate delivery strategy for your research.

At a Glance: this compound vs. AAV for In Vivo Base Editing

Lipid nanoparticles (LNPs) and adeno-associated viruses (AAVs) represent two distinct and powerful approaches for delivering base editors in vivo. LNPs, such as those formulated with the novel ionizable this compound, are a non-viral delivery system that encapsulates mRNA encoding the base editor and its guide RNA. This method offers advantages in terms of cargo capacity, transient expression which can reduce off-target effects, and lower immunogenicity, allowing for potential redosing.[1][2] AAVs, on the other hand, are viral vectors that deliver a DNA payload encoding the base editing components. They are known for their high transduction efficiency in a variety of tissues and can provide long-term expression of the editor, which may be advantageous for certain therapeutic applications.[1][3][4]

The choice between these two platforms is often dictated by the specific application, including the target organ, the desired duration of expression, and the importance of minimizing immunogenicity.

Performance Data: A Comparative Overview

The following tables summarize key performance metrics for LNP- and AAV-mediated in vivo base editing from recent studies. It is important to note that these data are not from direct head-to-head comparisons and experimental conditions may vary.

Table 1: In Vivo Base Editing in the Liver (Targeting Pcsk9)
Delivery PlatformLipid/VectorBase EditorTarget GeneEditing Efficiency (%)Phenotypic OutcomeAnimal ModelReference
LNP This compound Adenine Base Editor (ABE)Pcsk9~63.4% ~86.6% reduction in Pcsk9 protein, ~25.2% reduction in total cholesterol Mice
LNPSM-102ABEPcsk9~61% (average)~95% reduction in plasma PCSK9, ~58% reduction in LDLMice
LNPSM-102ABEPcsk9~26% (average)~32% reduction in plasma PCSK9, ~14% reduction in LDLMacaques
LNPFunctionalized Lipid-like NanoparticlesABEPcsk9~60%Not specifiedMice
AAV AAV8Cytosine Base Editor (BE3)Pcsk9up to 34%~56% reduction in plasma PCSK9, ~28% reduction in plasma cholesterolMice
AAVAAV8-CRISPR-Cas9 SystemSaCas9Pcsk9~25-45% (cleavage)~80% reduction in serum PCSK9, ~35% reduction in total cholesterolMice
Table 2: In Vivo Base Editing in the Central Nervous System (CNS)
Delivery PlatformVectorBase EditorTarget GeneEditing Efficiency (%) (Sorted Cells)Route of AdministrationAnimal ModelReference
AAV AAV9Cytosine Base Editor (CBE3.9max)DNMT1Cortex: ~40%, Cerebellum: ~30%Intraventricular (P0)Mice
AAVAAV9Adenine Base Editor (ABEmax)DNMT1Cortex: ~25%, Cerebellum: ~15%Intraventricular (P0)Mice
AAVPHP.eBCytosine Base Editor (CBE3.9max)DNMT1Cortex: ~50%, Cerebellum: ~40%Retro-orbitalMice

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for LNP- and AAV-mediated in vivo base editor delivery.

This compound-LNP Formulation and In Vivo Delivery

This protocol is based on the methodology for delivering base editor mRNA to the liver.

1. LNP Formulation:

  • The ionizable this compound, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol (B145695).

  • The base editor mRNA and single-guide RNA (sgRNA) are dissolved in a low pH buffer (e.g., citrate (B86180) buffer).

  • The lipid-ethanol solution and the mRNA/sgRNA-buffer solution are rapidly mixed using a microfluidic device to form the LNPs.

  • The resulting LNPs are dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

2. Animal Administration:

  • The LNP solution is administered to the animal model (e.g., mice) via intravenous injection (e.g., tail vein).

  • The dosage is calculated based on the amount of encapsulated mRNA per body weight of the animal.

3. Analysis of Editing Efficiency:

  • Tissues (e.g., liver) are harvested at a predetermined time point after administration.

  • Genomic DNA is extracted from the tissues.

  • The target region is amplified by PCR.

  • The editing efficiency is quantified using next-generation sequencing (NGS) to determine the percentage of modified alleles.

AAV Production and In Vivo Delivery to the CNS

This protocol outlines the steps for delivering a base editor to the central nervous system using AAVs.

1. AAV Vector Production:

  • The base editor and sgRNA expression cassettes are cloned into an AAV vector plasmid. Due to the packaging size limitations of AAVs, a dual-vector system (split-intein) is often used for base editors.

  • The AAV vector plasmid(s), along with a helper plasmid and a Rep/Cap plasmid, are transfected into producer cells (e.g., HEK293T).

  • The AAV particles are harvested from the cells and purified using methods such as iodixanol (B1672021) gradient ultracentrifugation.

  • The viral titer (genome copies/mL) is determined by qPCR.

2. Animal Administration:

  • For CNS delivery, AAVs can be administered via various routes, including:

    • Intraventricular injection: into the cerebral ventricles of neonatal pups.

    • Intrathecal injection: into the cerebrospinal fluid.

    • Retro-orbital injection: for systemic delivery with brain-penetrating AAV capsids (e.g., AAV-PHP.eB).

3. Analysis of Editing Efficiency:

  • After a sufficient period for gene expression (typically 3-4 weeks), the brain and/or spinal cord are harvested.

  • For studies involving cell-type-specific analysis, fluorescent reporter viruses can be co-injected to label specific cell populations for subsequent sorting (e.g., FACS).

  • Genomic DNA is extracted from the target tissue or sorted cells.

  • The editing efficiency is determined by NGS analysis of the target locus.

Visualizing the Workflows

To further clarify the experimental processes and the underlying mechanisms, the following diagrams have been generated using Graphviz.

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Analysis lipids This compound, Helper Lipids, PEG-Lipid in Ethanol mixing Microfluidic Mixing lipids->mixing mrna Base Editor mRNA + sgRNA in Low pH Buffer mrna->mixing dialysis Dialysis (e.g., PBS) mixing->dialysis injection Intravenous Injection (e.g., Tail Vein) dialysis->injection animal Animal Model (e.g., Mouse) injection->animal harvest Tissue Harvest (e.g., Liver) animal->harvest gDNA gDNA Extraction harvest->gDNA ngs NGS Analysis of Target Locus gDNA->ngs

Caption: Workflow for LNP-mediated in vivo base editing.

AAV_Workflow cluster_production AAV Production cluster_delivery In Vivo Delivery & Analysis (CNS Example) plasmids AAV Vector Plasmid(s) (Base Editor + sgRNA) + Helper & Rep/Cap Plasmids transfection Transfection into Producer Cells (e.g., HEK293T) plasmids->transfection purification AAV Harvest & Purification transfection->purification titration Viral Titer Determination (qPCR) purification->titration injection Injection (e.g., Intraventricular, Retro-orbital) titration->injection animal Animal Model (e.g., Mouse) injection->animal harvest CNS Tissue Harvest animal->harvest sorting Optional: Cell Sorting (FACS) harvest->sorting gDNA gDNA Extraction harvest->gDNA sorting->gDNA ngs NGS Analysis of Target Locus gDNA->ngs

Caption: Workflow for AAV-mediated in vivo base editing in the CNS.

Mechanism_Comparison cluster_lnp Lipid Nanoparticle (LNP) Delivery cluster_aav Adeno-Associated Virus (AAV) Delivery lnp LNP encapsulating BE mRNA + sgRNA endocytosis_lnp Endocytosis lnp->endocytosis_lnp endosomal_escape Endosomal Escape endocytosis_lnp->endosomal_escape translation Translation of BE mRNA endosomal_escape->translation be_complex Base Editor-sgRNA Complex translation->be_complex nucleus_entry_lnp Nuclear Entry be_complex->nucleus_entry_lnp editing_lnp Base Editing (Transient) nucleus_entry_lnp->editing_lnp aav AAV with DNA encoding BE + sgRNA endocytosis_aav Endocytosis aav->endocytosis_aav nuclear_transport Nuclear Transport of AAV Capsid endocytosis_aav->nuclear_transport uncoating Uncoating & ssDNA Release nuclear_transport->uncoating dsdna_conversion ssDNA to dsDNA Conversion (Episome) uncoating->dsdna_conversion transcription Transcription dsdna_conversion->transcription editing_aav Base Editing (Long-term) transcription->editing_aav

Caption: Cellular mechanisms of LNP and AAV base editor delivery.

Concluding Remarks

Both this compound-formulated LNPs and AAV vectors are powerful tools for in vivo base editing, each with a distinct set of advantages and limitations. LNP-based delivery, particularly with novel lipids like HTO12, offers a promising non-viral approach with a favorable safety profile and the ability to deliver large payloads, making it well-suited for applications where transient expression is preferred, such as liver-directed therapies. AAVs, in contrast, excel in providing stable, long-term expression in a wide range of tissues, including the CNS, which is crucial for treating many genetic disorders. The choice of delivery system will ultimately depend on the specific therapeutic goal and the target tissue. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision for your in vivo base editing research.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lipid HTO12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of specialized chemicals like Lipid HTO12 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a key ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4] While the Safety Data Sheet (SDS) may classify this compound as a non-hazardous substance, it is crucial to adhere to rigorous disposal protocols, treating it as chemical waste to mitigate any potential risks.[5]

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles with side-shields

  • Standard laboratory gloves

  • A lab coat

Handling:

  • Avoid inhalation of vapors, mist, or gas.

  • Prevent contact with skin and eyes.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

In Case of Accidental Release:

  • For spills, absorb the substance with an inert material such as diatomite or universal binders.

  • Decontaminate surfaces by scrubbing with alcohol.

  • Collect all contaminated materials into a designated, sealed container for disposal.

  • Prevent the substance from entering drains or water courses.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 3047222-45-4
Molecular Formula C41H83NO4
Molecular Weight 654.1 g/mol
pKa 6.432
Purity ≥98%
Formulation A 50 mg/ml solution in ethanol
Storage Temperature -20°C
Solubility Soluble in Ethanol (≥10 mg/mL)

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired this compound should be treated as chemical waste.

  • This compound Solutions: Solutions containing this compound should be segregated based on the solvent used. If mixed with a hazardous solvent, the entire mixture is classified as hazardous waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, vials, and absorbent pads, must be disposed of as chemically contaminated solid waste.

2. Waste Collection and Containerization:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled with "this compound Waste" and a description of the solvent(s). Do not overfill the container; leave adequate headspace.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed plastic bag or container. This container must also be clearly labeled as "this compound Contaminated Solid Waste."

3. Disposal Pathway:

  • Non-Hazardous Classification: Even though the SDS may classify pure this compound as non-hazardous, it is not suitable for disposal in standard trash or down the drain.

  • Institutional EHS: All collected waste containing this compound must be disposed of through your institution's official hazardous waste management program. Contact your EHS department to schedule a waste pickup.

  • External Disposal: For facilities without an internal EHS department, a licensed chemical waste disposal contractor must be employed.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound waste in a laboratory setting.

Lipid_HTO12_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste is_pure Pure this compound or Solution? identify_waste->is_pure Liquid/Solid Form is_contaminated Contaminated Labware/PPE? identify_waste->is_contaminated Associated Materials consult_sds Consult SDS for Solvent Hazards is_pure->consult_sds solid_waste_container Collect in Labeled, Sealed Solid Waste Container is_contaminated->solid_waste_container liquid_waste_container Collect in Labeled, Leak-Proof Liquid Waste Container ehs_disposal Arrange for Disposal via Institutional EHS or Licensed Contractor liquid_waste_container->ehs_disposal solid_waste_container->ehs_disposal consult_sds->liquid_waste_container end_process End of Disposal Process ehs_disposal->end_process

Caption: Disposal Decision Workflow for this compound Waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Lipid HTO12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lipid HTO12. Adherence to these procedures is essential for ensuring a safe laboratory environment during all stages of handling, from initial receipt to final disposal.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, following standard laboratory safety protocols and utilizing appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

Protective EquipmentSpecification and Use
Respiratory Protection A suitable respirator should be worn.[1] Use in a well-ventilated area, preferably with local exhaust ventilation, to avoid the formation and inhalation of dust and aerosols.[1]
Eye Protection Safety goggles with side-shields are required to protect against splashes.[1]
Hand Protection Chemical-resistant protective gloves must be worn to prevent skin contact.[1]
Body Protection Impervious clothing, such as a lab coat, should be worn to protect skin and personal clothing from contamination.[1]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Handling and Storage:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid inhalation of any dust or aerosols.[1]

  • Work in a well-ventilated area.[1]

  • Keep the container tightly sealed in a cool, well-ventilated place.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature for the solution is -20°C for up to 2 years.[1]

Accidental Release Measures:

  • In the event of a spill, ensure to wear full personal protective equipment.[1]

  • Evacuate personnel to a safe area.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of the contaminated material in accordance with local, state, and federal regulations.[1]

Disposal:

  • Dispose of the substance and any contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[1]

First Aid Procedures

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Don PPE 1. Don Required PPE (Goggles, Gloves, Lab Coat, Respirator) Prepare Workspace 2. Prepare Ventilated Workspace (Ensure access to safety shower & eyewash) Don PPE->Prepare Workspace Retrieve Lipid 3. Retrieve this compound from -20°C Storage Use Lipid 4. Use in Experiment (Avoid aerosol generation) Retrieve Lipid->Use Lipid Decontaminate 5. Decontaminate Workspace and Equipment Dispose Waste 6. Dispose of Waste (Follow institutional & local regulations) Decontaminate->Dispose Waste Doff PPE 7. Doff and Dispose of PPE Properly Dispose Waste->Doff PPE Spill Accidental Spill Contain & Clean Spill Contain & Clean Spill Spill->Contain & Clean Spill Follow Accidental Release Measures Exposure Personal Exposure Administer First Aid Administer First Aid Exposure->Administer First Aid Follow First Aid Procedures

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.